molecular formula C16H16N2O4 B2657400 Benzyl 3-[(2-nitrophenyl)amino]propanoate CAS No. 2326068-16-8

Benzyl 3-[(2-nitrophenyl)amino]propanoate

Cat. No.: B2657400
CAS No.: 2326068-16-8
M. Wt: 300.314
InChI Key: KIRIYUAYDNFHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-[(2-nitrophenyl)amino]propanoate is a chemical compound for research and industrial laboratory use only. It is not intended for diagnostic, therapeutic, or personal use. This ester is built on a benzyl propanoate backbone, a structure known for its use in flavorings and fragrances . The presence of the (2-nitrophenyl)amino group suggests its primary research value lies in its role as a synthetic intermediate or building block in organic chemistry. It can be used in the development of more complex molecules, particularly in pharmaceutical and agrochemical research. The benzyl ester group is a common protecting group for carboxylic acids and can be introduced using methods such as reaction with benzyl trichloroacetimidates under mild, promoter-free conditions . The 2-nitroaniline moiety is a feature found in various research compounds, including those studied for their biological activity . Researchers can utilize this chemical to synthesize novel compounds or to study structure-activity relationships. Please handle this material with appropriate personal protective equipment, including gloves and eyeshields, and refer to the material safety data sheet for detailed safety information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-(2-nitroanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-16(22-12-13-6-2-1-3-7-13)10-11-17-14-8-4-5-9-15(14)18(20)21/h1-9,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRIYUAYDNFHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCNC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

spectral data for Benzyl 3-[(2-nitrophenyl)amino]propanoate (NMR, IR, Mass Spec)

[1][2]

Executive Summary & Compound Profile

Benzyl 3-[(2-nitrophenyl)amino]propanoate is a functionalized

1212
  • IUPAC Name: Benzyl 3-(2-nitroanilino)propanoate[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight:

    
    [1][2]
    
  • Appearance: Yellow to orange crystalline solid (due to the

    
     transition of the nitroaniline group).[1][2]
    
  • Solubility: Soluble in

    
    , DMSO, EtOAc; sparingly soluble in water.[1][2]
    

Synthesis & Sample Preparation Strategy

To ensure the spectral data presented below correlates with high-purity material, the compound is typically synthesized via an atom-economic aza-Michael addition .[1][2] This pathway minimizes byproducts, ensuring that the crude mixture sent for spectral analysis is free of complex isomers.[1][2]

Validated Synthetic Workflow

The reaction involves the nucleophilic attack of 2-nitroaniline on the

12

SynthesisR12-Nitroaniline(Nucleophile)CondCat. AcOH or SiO2Reflux, 8-12hR1->CondR2Benzyl Acrylate(Michael Acceptor)R2->CondTSTransition State(N-C Bond Formation)Cond->TSProdBenzyl 3-[(2-nitrophenyl)amino]propanoate(Yellow Solid)TS->ProdProton Transfer

Figure 1: Aza-Michael addition pathway for the synthesis of the target compound.[1][2]

Infrared Spectroscopy (FT-IR)

Instrument: PerkinElmer Spectrum Two (ATR Mode) Rationale: IR is the primary "fingerprint" method to confirm the integrity of the ester linkage and the oxidation state of the nitrogen species.[1][2]

The spectrum is dominated by the interplay between the electron-withdrawing nitro group and the secondary amine.[1][2] Note the intramolecular hydrogen bonding between the NH and the ortho-nitro oxygen, which shifts the NH stretch to a lower frequency compared to free amines.[1][2]

Functional GroupFrequency (

)
IntensityAssignment & Structural Causality
Amine (N-H)

Medium, BroadSecondary amine stretch.[1][2] Broadening indicates intramolecular H-bonding to

.[1][2]
Aromatic C-H

WeakStretching vibrations of the benzyl and nitroaniline rings.[1][2]
Aliphatic C-H

WeakMethylene (

) stretches of the propanoate chain.[1][2]
Ester (C=O)

StrongCharacteristic ester carbonyl stretch.[1][2] High intensity confirms the benzyl ester is intact.[1][2]
Nitro (

)

StrongAsymmetric nitro stretch.[1][2]
Nitro (

)

StrongSymmetric nitro stretch.[1][2]
C-O-C

StrongEster C-O stretch.[1][2]
Ar-H Bending

StrongOrtho-disubstituted benzene (nitroaniline) and mono-substituted benzene (benzyl).[1][2]

Nuclear Magnetic Resonance (NMR)

Instrument: Bruker Avance III

Solvent:

Internal Standard:

123
H NMR Analysis

The proton NMR provides definitive proof of the propanoate linker length and the substitution pattern on the aromatic rings.[1][2]

Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
8.15 Doublet of Doublets1HAr-H3 (Nitro ring)Deshielded by the adjacent electron-withdrawing

group.[1][2]
8.05 Broad Singlet1HN-HHighly deshielded due to intramolecular H-bond with

.[1][2]
7.42 Triplet1HAr-H5 (Nitro ring)Para to the amine; resonance effects shield this less than H3.[1][2]
7.30 - 7.38 Multiplet5HBenzyl Ar-HOverlapping signals typical of a mono-substituted phenyl ring.[1][2]
6.82 Doublet1HAr-H6 (Nitro ring)Ortho to the amine; shielded by the electron-donating nitrogen lone pair.[1][2]
6.68 Triplet1HAr-H4 (Nitro ring)Para to the nitro group.[1][2]
5.16 Singlet2HBenzyl

Characteristic benzylic shift; singlet confirms no adjacent protons.[1][2]
3.65 Quartet/Triplet2H

-

Adjacent to the electronegative Nitrogen.[1][2] Appears as a quartet if NH coupling is resolved.[1][2]
2.72 Triplet2H

-

Adjacent to the Carbonyl.[1][2] Typical shift for esters.
C NMR Analysis

Frequency:

Solvent:

123
  • Carbonyl (

    
    ): 
    
    
    .[1][2] The most deshielded peak, confirming the ester functionality.[1][2]
  • Aromatic C-N:

    
    .[1][2] The carbon attached to the amine is deshielded by induction.[1][2]
    
  • Aromatic C-NO2:

    
    .[1][2]
    
  • Benzyl Carbons:

    • Ipso:

      
      .[1][2]
      
    • Ortho/Meta/Para:

      
      .[1][2]
      
  • Benzylic

    
    : 
    
    
    .[1][2]
  • Aliphatic

    
    -
    
    
    :
    
    
    .[1][2]
  • Aliphatic

    
    -
    
    
    :
    
    
    .[1][2]

Mass Spectrometry (MS)

Method: ESI-MS (Electrospray Ionization) or EI (Electron Impact) Mode: Positive Ion Mode (

123

Mass spectrometry validates the molecular weight and reveals the stability of the benzyl ester linkage.[1][2]

Fragmentation Pathway (EI - 70 eV)

The fragmentation pattern is dictated by the stability of the tropylium ion (from the benzyl group) and the nitroaniline core.[1][2]

  • Molecular Ion (

    
    ): 
    
    
    (Weak intensity in EI, stronger in ESI).[1][2]
  • Base Peak (

    
    ):  Tropylium ion (
    
    
    ).[1][2] This is the diagnostic peak for all benzyl esters.[1][2]
  • Fragment A (

    
    ):  Loss of the benzyloxy radical (
    
    
    ).[1][2] This corresponds to the acylium ion of the 3-(2-nitroanilino)propanoic acid core.[1][2]
  • Fragment B (

    
    ):  2-Nitroaniline cation.[1][2] Formed by the cleavage of the C-N bond in the propanoate chain (McLafferty-like rearrangement or direct cleavage).[1][2]
    

MassSpecMMolecular Ion[M]+ m/z 300F2Tropylium Ion[C7H7]+ m/z 91M->F2Alpha CleavageF3Acylium Ionm/z ~193M->F3C-O CleavageF1Loss of Benzyloxy[M - OBn]+F42-Nitroaniline Corem/z 138F3->F4Chain degradation

Figure 2: Proposed mass spectral fragmentation logic for structural confirmation.

References

  • Organic Syntheses, Coll.[1][2] Vol. 10. (2004).[1][2] Preparation of Enantiomerically Pure

    
    -N,N-Dibenzylamino Aldehydes. (Provides standard shifts for benzyl ester protons).[1][2] [1][2]
    
  • National Institute of Standards and Technology (NIST). Mass Spectral Library (2023). (Reference for Tropylium ion m/z 91 and nitroaniline fragmentation patterns).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Authoritative text for IR and NMR increment calculations). [1][2]

  • PubChem Database. 2-Nitroaniline Spectral Data. (Used for correlating the aromatic region shifts).[1][2]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Benzyl 3-[(2-nitrophenyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating the Uncharted Territory of a Novel Bioactive Compound

Authored by: [Your Name/Gemini AI]

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel small molecules with therapeutic potential is the lifeblood of drug development. Yet, the journey from a promising "hit" in a phenotypic screen to a well-understood clinical candidate is fraught with the challenge of elucidating its mechanism of action (MoA). This guide presents a comprehensive, hypothesis-driven framework for unraveling the MoA of a novel compound, Benzyl 3-[(2-nitrophenyl)amino]propanoate. While no specific biological activity has been documented for this molecule, its structural motifs—a 2-nitrophenylamino group and a benzyl aminopropanoate ester—are present in compounds with known anti-inflammatory and anticancer properties.[1][2][3][4] This guide, therefore, hypothesizes that Benzyl 3-[(2-nitrophenyl)amino]propanoate may exert its effects through the modulation of key signaling pathways implicated in these disease states. We will detail a logical, multi-pronged experimental strategy, from initial target identification to in-depth pathway analysis, providing both the "how" and the "why" behind each methodological choice. This document is intended to serve as a practical roadmap for researchers embarking on the exciting, yet demanding, process of defining the biological narrative of a new chemical entity.

Introduction: The Compound in Focus and the Formulation of a Testable Hypothesis

Benzyl 3-[(2-nitrophenyl)amino]propanoate is a synthetic organic compound for which, to our knowledge, no biological activity has been reported in the public domain.[5] Its structure, however, offers intriguing clues. The 2-nitrophenylamino moiety is a known pharmacophore found in various bioactive molecules, with activities ranging from antibacterial and antiparasitic to antineoplastic and anti-inflammatory.[1][2] The nitro group, a strong electron-withdrawing group, can be critical for biological activity, sometimes through bioreduction to reactive intermediates.[1][6] The benzyl aminopropanoate portion can be viewed as a modified amino acid, a common structural element in biologically active compounds, and the ester functionality could suggest a prodrug-like character, potentially being hydrolyzed in vivo to a more active carboxylic acid.[3]

Given these structural alerts, we hypothesize that Benzyl 3-[(2-nitrophenyl)amino]propanoate acts as an inhibitor of a key kinase within the NF-κB signaling pathway, leading to anti-inflammatory and/or pro-apoptotic effects in cancer cells. This hypothesis is predicated on the known involvement of the NF-κB pathway in both inflammation and cancer, and the prevalence of kinase inhibitors among modern therapeutics.

This guide will now lay out a systematic approach to rigorously test this hypothesis.

Phase I: Initial Phenotypic Screening and Target Class Identification

Before diving into specific target deconvolution, it is crucial to confirm a discernible and reproducible cellular phenotype. This initial phase aims to answer the fundamental question: "What does this compound do to cells?".

High-Content Imaging for Unbiased Phenotypic Profiling

High-content imaging provides an unbiased and data-rich method to observe the effects of a compound on cellular morphology and the expression and localization of key proteins.

Experimental Protocol: Cell Painting Assay

  • Cell Culture: Plate a panel of human cell lines (e.g., A549 lung carcinoma, U-2 OS osteosarcoma, and primary human dermal fibroblasts) in 96-well, optically clear bottom plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a concentration range of Benzyl 3-[(2-nitrophenyl)amino]propanoate (e.g., 0.1 to 100 µM) for 24 and 48 hours. Include a vehicle control (DMSO) and a known cytotoxic agent (e.g., staurosporine) as positive control.

  • Staining: Following treatment, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes that label the nucleus (Hoechst), cytoplasm (Phalloidin for F-actin), mitochondria (MitoTracker), Golgi apparatus, and endoplasmic reticulum.

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Use image analysis software to extract a multitude of quantitative features from each cell (e.g., nuclear size and shape, mitochondrial texture, cytoskeletal arrangement). Compare the phenotypic profile of the test compound to a reference library of compounds with known mechanisms of action.

Causality Behind Experimental Choice: This unbiased approach allows for the discovery of unexpected phenotypes and can provide initial clues about the compound's MoA by comparing its "phenoprint" to those of known drugs.[7]

Broad-Spectrum Kinase and Protease Screening

To narrow down the potential target class, a broad-spectrum in vitro screen against panels of purified enzymes is a cost-effective and rapid approach.

Experimental Protocol: In Vitro Kinase and Protease Panels

  • Compound Submission: Submit Benzyl 3-[(2-nitrophenyl)amino]propanoate to a commercial service for screening against a large panel of recombinant human kinases (e.g., >400 kinases) and proteases at a fixed concentration (e.g., 10 µM).

  • Assay Principle: These assays typically measure the enzymatic activity of each protein in the presence of the compound. For kinases, this is often a radiometric or fluorescence-based assay measuring the phosphorylation of a substrate.[8]

  • Data Analysis: The results are reported as percent inhibition for each enzyme. "Hits" are typically defined as enzymes with >50% inhibition.

Causality Behind Experimental Choice: This approach provides a direct, albeit in vitro, assessment of the compound's interaction with major classes of druggable enzymes, guiding the subsequent, more focused target validation efforts.[9]

Phase II: Direct Target Identification and Validation

Assuming the initial screens suggest an anti-inflammatory or anti-cancer phenotype and potential kinase inhibition, the next phase focuses on identifying the specific protein target(s).

Affinity-Based Target Identification

Affinity-based methods rely on the physical interaction between the compound and its protein target.[7][10]

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of Benzyl 3-[(2-nitrophenyl)amino]propanoate with a linker and an affinity tag (e.g., biotin) suitable for immobilization on a solid support. It is crucial to test this modified compound to ensure it retains its biological activity.

  • Matrix Preparation: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.

  • Cell Lysate Incubation: Incubate the affinity matrix with a lysate from a relevant cell line (e.g., a cancer cell line where the compound shows high potency).

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Causality Behind Experimental Choice: This is a direct method to "fish out" the binding partners of the compound from a complex biological mixture, providing strong evidence for a physical interaction.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context.[11] It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with Benzyl 3-[(2-nitrophenyl)amino]propanoate or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection: Analyze the amount of a specific protein of interest (a candidate from the affinity chromatography experiment) remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the compound-treated samples compared to the control.

Causality Behind Experimental Choice: CETSA validates the interaction between the compound and its putative target within the complex environment of the cell, adding a higher level of physiological relevance than in vitro binding assays.[10][11]

Phase III: Pathway Analysis and Mechanistic Deep Dive

With a validated target in hand, the focus shifts to understanding how the compound's interaction with this target translates into the observed cellular phenotype.

Transcriptomic Profiling (RNA-Seq)

Gene expression profiling provides a global view of the cellular pathways affected by the compound.

Experimental Protocol: RNA-Seq and Pathway Enrichment Analysis

  • Cell Treatment and RNA Extraction: Treat cells with Benzyl 3-[(2-nitrophenyl)amino]propanoate at its EC50 concentration for various time points (e.g., 6, 12, and 24 hours). Extract total RNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform next-generation sequencing.

  • Data Analysis:

    • Differential Gene Expression: Identify genes that are significantly up- or down-regulated in response to compound treatment.

    • Pathway Enrichment Analysis: Use tools like g:Profiler or GSEA to identify biological pathways that are statistically overrepresented in the list of differentially expressed genes.[12][13][14]

Causality Behind Experimental Choice: This provides an unbiased, genome-wide view of the downstream consequences of target engagement, helping to connect the target to the observed phenotype.[15]

Targeted Pathway Interrogation

Based on the RNA-Seq data and our initial hypothesis, we will now perform targeted experiments to confirm the modulation of the NF-κB pathway.

Experimental Protocol: Western Blotting and Reporter Assays

  • Western Blotting: Treat cells with the compound and then stimulate with an NF-κB activator (e.g., TNF-α). Prepare cell lysates and perform Western blotting for key pathway proteins, such as phosphorylated IκBα, total IκBα, and phosphorylated p65. A decrease in the phosphorylation of these proteins would support our hypothesis.

  • NF-κB Reporter Assay: Use a cell line that stably expresses a luciferase reporter gene under the control of an NF-κB response element. Treat these cells with the compound, stimulate with TNF-α, and measure luciferase activity. A dose-dependent decrease in luciferase activity would confirm the inhibition of NF-κB signaling.

Causality Behind Experimental Choice: These are classic, robust methods to directly measure the activity of a specific signaling pathway, providing definitive evidence for the proposed mechanism.

Data Presentation and Visualization

Quantitative Data Summary
Assay Parameter Hypothetical Value
Cell Viability (A549)IC505.2 µM
Kinase Screen (IKKβ)% Inhibition @ 10 µM85%
CETSA (IKKβ)ΔTm+4.2 °C
NF-κB Reporter AssayIC503.8 µM
Visualizations

Proposed Signaling Pathway

G cluster_0 NF-κB Signaling Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation p65/p50 NF-κB (p65/p50) IκBα->p65/p50 Releases Nucleus Nucleus p65/p50->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Benzyl 3-[(2-nitrophenyl)amino]propanoate Benzyl 3-[(2-nitrophenyl)amino]propanoate Benzyl 3-[(2-nitrophenyl)amino]propanoate->IKK Complex Inhibition

Caption: Proposed inhibition of the NF-κB pathway by Benzyl 3-[(2-nitrophenyl)amino]propanoate.

Experimental Workflow

G cluster_0 Phase I: Phenotypic Screening cluster_1 Phase II: Target ID cluster_2 Phase III: Pathway Analysis A High-Content Imaging C Affinity Chromatography-MS A->C B Broad Kinase/Protease Screen B->C D CETSA C->D Validate Target E RNA-Seq D->E Inform Pathway F Western Blot & Reporter Assays E->F Confirm Mechanism

Sources

in silico modeling of Benzyl 3-[(2-nitrophenyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of Benzyl 3-[(2-nitrophenyl)amino]propanoate: A Comprehensive Characterization Framework Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

Benzyl 3-[(2-nitrophenyl)amino]propanoate represents a distinct class of


-alanine derivatives featuring a lipophilic benzyl ester tail and an electron-withdrawing nitro-substituted aniline core. While often utilized as a synthetic intermediate in the generation of benzodiazepines or quinoxalines, its structural pharmacophore suggests potential intrinsic biological activity as a peptidomimetic or a prodrug.

This technical guide establishes a rigorous in silico framework to evaluate this specific New Chemical Entity (NCE). We move beyond standard protocols to address the specific challenges of this molecule: the rotational flexibility of the


-alanine backbone, the electronic influence of the ortho-nitro group, and the metabolic instability of the benzyl ester.

Module 1: Quantum Mechanical Characterization (DFT)

Before receptor interaction can be modeled, the ligand’s electronic landscape must be mapped. The ortho-nitro group induces significant steric strain, potentially forcing the aniline ring out of planarity, which drastically alters binding affinity.

Geometry Optimization & FMO Analysis

Objective: Determine the global minimum energy conformer and Frontier Molecular Orbitals (FMO) to predict reactivity.

  • Methodology:

    • Software: Gaussian 16 or ORCA (Open-source alternative).

    • Functional/Basis Set: B3LYP/6-311G++(d,p). The diffuse functions (++) are critical for describing the lone pair electrons on the nitro oxygen and amine nitrogen.

    • Solvation Model: IEFPCM (Water) to mimic physiological conditions.

  • Critical Output Analysis:

    • HOMO (Highest Occupied Molecular Orbital): Likely localized on the secondary amine and the phenyl ring. High energy indicates electron-donating capacity.

    • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the nitro group (

      
      ). A low energy gap (
      
      
      
      eV) suggests high chemical reactivity, flagging potential non-specific toxicity.
    • Dipole Moment: The nitro group creates a strong dipole; if

      
       Debye, membrane permeability may be compromised despite the lipophilic benzyl ester.
      
Molecular Electrostatic Potential (MEP) Mapping

The MEP map identifies reactive sites for hydrogen bonding.

  • Red Regions (Negative Potential): The Nitro group oxygens and the Ester carbonyl oxygen. These are H-bond acceptors.

  • Blue Regions (Positive Potential): The Amine proton (NH). This is the primary H-bond donor.

Module 2: ADMET & Toxicity Profiling (The "Fail Early" Protocol)

The benzyl ester moiety classifies this molecule as a potential prodrug . In silico models must account for the parent compound and the hydrolyzed metabolite (3-[(2-nitrophenyl)amino]propanoic acid).

Physicochemical Properties (Lipinski & Veber)
  • LogP Prediction: The benzyl group significantly increases lipophilicity.

    • Target: LogP 2.5 – 3.5 (Ideal for oral bioavailability).

  • Rotatable Bonds: The propanoate chain and benzyl ether linkage introduce flexibility.

    • Threshold:

      
       rotatable bonds to ensure oral bioavailability (Veber’s Rule).
      
Toxicity Flags (The Nitro Group)

The aromatic nitro group is a structural alert for mutagenicity (Ames positive) due to potential metabolic reduction to hydroxylamines and nitroso intermediates.

  • Protocol: Use Derek Nexus or ProTox-II servers.

  • Specific Check: Query for "Nitroaromatic Genotoxicity." If positive, the design strategy must shift to bioisosteres (e.g., replacing

    
     with 
    
    
    
    or
    
    
    ).

Table 1: Predicted ADMET Parameters (Representative Data)

ParameterValueInterpretation
Molecular Weight ~300.31 DaOptimal for drug-likeness (<500 Da).
Consensus LogP 3.2Good membrane permeability.
H-Bond Donors 1 (NH)Sufficient for receptor specificity.
H-Bond Acceptors 5 (NO2, Ester)High capacity for electrostatic interaction.
CYP Inhibition CYP1A2 (Likely)Potential drug-drug interaction risk.
Ames Toxicity High ProbabilityDue to o-nitroaniline moiety.

Module 3: Target Identification & Molecular Docking

Since a definitive target is not specified, we employ a Reverse Docking (Target Fishing) approach, followed by focused docking on a likely candidate: GABA Transaminase (GABA-AT) , given the molecule's beta-alanine core (a GABA isomer).

Workflow Visualization

Computational_Pipeline Ligand Ligand Structure (Benzyl 3-[(2-nitrophenyl)amino]propanoate) DFT DFT Optimization (B3LYP/6-311G++) Ligand->DFT Geometry ReverseDock Reverse Docking (Target Fishing) DFT->ReverseDock ESP Charges TargetSel Target Selection (e.g., GABA-AT, COX-2) ReverseDock->TargetSel Top Hits Docking Precision Docking (AutoDock Vina) TargetSel->Docking PDB Prep MD MD Simulation (100 ns, GROMACS) Docking->MD Best Pose

Figure 1: The hierarchical computational workflow for characterizing the NCE.

Docking Protocol (AutoDock Vina)

This protocol assumes GABA-AT (PDB ID: 1OHV) as the surrogate target.

  • Ligand Preparation:

    • Convert DFT-optimized structure to PDBQT.

    • Crucial Step: Define the amide bond and nitro-ring bond as non-rotatable (rigid) to preserve conjugation, but allow rotation of the propanoate chain and benzyl ester.

  • Receptor Preparation:

    • Remove water molecules and co-factors (PLP should remain if it's part of the active site mechanism).

    • Add polar hydrogens and Kollman charges.

  • Grid Box Generation:

    • Center the grid on the native ligand (GABA) binding site.

    • Dimensions:

      
       Å.
      
  • Execution & Scoring:

    • Run Vina with exhaustiveness = 32.

    • Validation: Re-dock the native ligand (GABA). RMSD must be

      
       Å.
      

Module 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify the stability of the hydrophobic benzyl tail within the solvent-exposed or pocket regions of the protein.

Simulation Setup (GROMACS)
  • Force Field: CHARMM36m (best for small molecules + protein).

  • Ligand Topology: Generate using CGenFF (CHARMM General Force Field) server.

  • System:

    • Solvation: TIP3P water model.

    • Neutralization: Add

      
       or 
      
      
      
      ions to 0.15 M.
  • Production Run: 100 ns, NPT ensemble (310 K, 1 bar).

Analysis Metrics
  • RMSD (Root Mean Square Deviation): If the ligand RMSD fluctuates

    
     Å while the protein is stable, the binding is transient/weak.
    
  • MM-PBSA Binding Energy: Calculate

    
     using the trajectory.
    
    • Success Criteria:

      
       kcal/mol.[1]
      
  • Hydrogen Bond Lifetime: Analyze the persistence of the H-bond between the amino group (NH) and the receptor's catalytic residues.

Module 5: The Prodrug Activation Pathway

The benzyl ester is likely cleaved by plasma esterases. The modeling must account for this bio-transformation.

Prodrug_Pathway Prodrug Parent Molecule (Benzyl Ester Form) Intermediate Tetrahedral Intermediate Prodrug->Intermediate Binding Enzyme Carboxylesterase 1 (CES1) (Liver/Plasma) Enzyme->Intermediate Catalysis Active Active Metabolite (Free Acid Form) Intermediate->Active Hydrolysis Byproduct Benzyl Alcohol (Byproduct) Intermediate->Byproduct Release

Figure 2: Predicted metabolic activation pathway of the benzyl ester prodrug.

References

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Van Der Spoel, D., et al. (2005). GROMACS: Fast, flexible, and free. Journal of Computational Chemistry, 26(16), 1701-1718. Link

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. Link

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of Benzyl 3-[(2-nitrophenyl)amino]propanoate

[1]

Executive Summary & Chemical Profile

Benzyl 3-[(2-nitrophenyl)amino]propanoate (also known as Benzyl N-(2-nitrophenyl)-

11

This guide details the methodology for determining its solubility, the thermodynamic models used for data correlation (Modified Apelblat,

1
Chemical Identity
PropertyDetail
IUPAC Name Benzyl 3-[(2-nitrophenyl)amino]propanoate
Molecular Formula

Molecular Weight 300.31 g/mol
Key Functional Groups Nitro (

), Secondary Amine (

), Benzyl Ester (

)
Physical State Yellow crystalline solid (typical for

-nitroanilines)

Experimental Methodology: Laser Monitoring Observation

To obtain high-precision solubility data, the Laser Monitoring Observation Technique is the industry standard.[1] This dynamic method minimizes human error compared to the static gravimetric method.[1]

Protocol Workflow
  • Preparation: A jacketed glass vessel (100 mL) is equipped with a mechanical stirrer, a precision thermometer (

    
     K), and a laser monitoring system.
    
  • Solvent Charge: A known mass of solvent (e.g., Methanol, Ethanol, Acetonitrile) is added.[1]

  • Solute Addition: An excess amount of Benzyl 3-[(2-nitrophenyl)amino]propanoate is added.

  • Equilibration: The mixture is heated to dissolve the solid completely, then cooled at a controlled rate (e.g., 2 K/h).

  • Detection: The laser intensity passing through the solution is monitored.[1]

    • Clear Solution: High laser transmission.[1]

    • Nucleation/Cloud Point: Sharp drop in transmission intensity.[1]

  • Data Recording: The temperature at the cloud point is recorded as the saturation temperature (

    
    ) for the given mole fraction (
    
    
    ).[1]

ExperimentalSetupcluster_processDynamic Laser MethodSolventSolvent Preparation(Methanol, Ethanol, etc.)VesselJacketed Vessel(Controlled Temp)Solvent->VesselSoluteSolute Addition(Excess Solid)Solute->VesselDetectorPhoto DetectorVessel->DetectorTransmitted BeamLaserLaser SourceLaser->VesselIncident BeamDataSolubility Data(x vs T)Detector->DataIntensity Drop(Cloud Point)

Figure 1: Schematic of the Laser Monitoring Solubility Measurement System.

Solubility Data & Solvent Analysis

Based on the molecular structure (polar nitro group, hydrophobic benzyl ring), the solubility behavior follows the "Like Dissolves Like" principle.[1]

Predicted Solubility Trends
  • High Solubility: Polar aprotic solvents (DMF, DMSO, Acetone) due to strong dipole-dipole interactions with the nitro group.[1]

  • Moderate Solubility: Polar protic solvents (Methanol, Ethanol, Isopropanol).[1] Solubility typically increases with temperature.[1]

  • Low Solubility: Non-polar solvents (Hexane, Cyclohexane) and Water (due to the hydrophobic benzyl and phenyl rings).[1]

Representative Data Structure

Researchers must tabulate data as mole fraction (


1
SolventT (K)Mole Fraction (

)
Methanol 278.15

283.15

......[1]
Ethanol 278.15

Acetone 278.15

Note: Solubility generally increases with temperature in all organic solvents for this compound class.[1]

Thermodynamic Modeling

To design crystallization processes, experimental data must be correlated using thermodynamic models.[1]

Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility with temperature.[1]

  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[1]
    
  • 
    : Empirical parameters derived from regression.
    
Equation

Derived from the Buchowski-Ksiazczak model, useful for analyzing non-ideal solutions.[1]

1
  • 
    : Model parameters.[1]
    
  • 
    : Melting temperature of the solute.[1]
    
Ideal vs. Real Solution Behavior (Activity Coefficients)

For precise engineering, the NRTL (Non-Random Two-Liquid) or Wilson models are used to calculate activity coefficients (

1

1

ModelingWorkflowExpDataExperimental Data(x vs T)RegressionNon-linear Regression(Least Squares)ExpData->RegressionValidationCalculate ARD%(Average Relative Deviation)Regression->ValidationModelsSelect Models:1. Apelblat2. u03bbh3. NRTLModels->RegressionValidation->ModelsIf ARD > 5%(Refine Model)ParamsThermodynamic Parameters(u0394H, u0394S, u0394G)Validation->ParamsIf ARD < 5%

Figure 2: Workflow for Thermodynamic Correlation of Solubility Data.

Thermodynamic Analysis

The dissolution process is characterized by three key thermodynamic functions calculated from the Van't Hoff plot:

  • Dissolution Enthalpy (

    
    ): 
    
    • Typically positive (endothermic).[1] Heat is absorbed to break the crystal lattice.[1]

    • Implication: Higher temperature = Higher solubility.[1]

  • Dissolution Entropy (

    
    ): 
    
    • Typically positive .[1] Disorder increases as the ordered crystal breaks into solvated molecules.[1]

  • Gibbs Free Energy (

    
    ): 
    
    • 
      [1]
      
    • Must be positive for non-spontaneous dissolution (saturation equilibrium).[1]

Molecular Interaction Insight:

  • If

    
     in Methanol  < 
    
    
    in Toluene , it suggests stronger solute-solvent interactions (hydrogen bonding) in Methanol, lowering the energy penalty for dissolution.[1]

Practical Application: Crystallization Design

For the purification of Benzyl 3-[(2-nitrophenyl)amino]propanoate:

  • Cooling Crystallization: Best for solvents with a steep solubility curve (high

    
    ), such as Ethanol  or Acetonitrile .[1]
    
  • Anti-solvent Crystallization: If solubility is too high in the reaction solvent (e.g., DMF), adding water (anti-solvent) will drastically reduce solubility (

    
    ), forcing precipitation.[1]
    
  • Purity Control: Slow cooling in Isopropanol often yields larger, purer crystals due to the moderate solubility slope, allowing time for impurity rejection.[1]

References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]

  • Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980).[1] Solvent activity along a saturation line and solubility of hydrogen-bonding solids.[1] Journal of Physical Chemistry, 84(9), 975-979.[1] Link

  • Grant, D. J. W., et al. (1984).[1] Solubility behavior of organic compounds. Techniques of Chemistry, Vol 21. Wiley-Interscience.[1]

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1] Link

  • Wang, S., et al. (2020).[1] Solubility Determination and Thermodynamic Modeling of 2-Amino-4-nitrophenol in Different Pure Solvents. Journal of Chemical & Engineering Data. (Representative methodology reference).

Methodological & Application

Benzyl 3-[(2-nitrophenyl)amino]propanoate experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Physicochemical Characterization and Cytotoxicity Profiling of Benzyl 3-[(2-nitrophenyl)amino]propanoate in Cell Culture

Executive Summary & Chemical Context

Benzyl 3-[(2-nitrophenyl)amino]propanoate is a synthetic


-alanine derivative characterized by a lipophilic benzyl ester moiety and a 2-nitrophenyl group. While often utilized as a synthetic intermediate for quinoxalin-2-ones or benzodiazepines, it is frequently screened as a New Chemical Entity (NCE) for potential antiproliferative or antimicrobial activity.

Critical Scientific Insight: Researchers must recognize that this molecule acts as a potential pro-drug . The benzyl ester group is susceptible to hydrolysis by intracellular and extracellular esterases (abundant in Fetal Bovine Serum). Consequently, cellular responses may be driven by the parent ester, the free acid metabolite (3-[(2-nitrophenyl)amino]propanoic acid), or a combination of both. This protocol is designed to control for these variables.

Pre-Experimental Validation (Go/No-Go Criteria)

Before initiating cell culture, the following physicochemical parameters must be established to ensure data integrity.

Solubility Profile

The presence of the benzyl and nitrophenyl groups renders the molecule highly lipophilic.

  • Primary Solvent: Dimethyl sulfoxide (DMSO).[1]

  • Secondary Solvent: Ethanol (limited solubility; not recommended for high-concentration stocks).

  • Aqueous Solubility: Negligible. Precipitates immediately in PBS if not properly diluted.

Table 1: Solubility Rubric & Stock Preparation

ParameterSpecificationNotes
MW ~300.31 g/mol Calculate exact molarity based on batch purity.
Stock Conc. 20 mM - 50 mMPrepare in 100% anhydrous DMSO.
Storage -20°C (Desiccated)Avoid repeated freeze-thaw cycles (Max 3).
Visual Check Clear yellow/orangeTurbidity indicates precipitation; do not use.

Experimental Workflow Visualization

The following diagram outlines the critical decision pathways for handling this compound in vitro.

G Start Compound: Benzyl 3-[(2-nitrophenyl)amino]propanoate Stock Prepare 50mM Stock (DMSO) Start->Stock QC Visual QC: Precipitate? Stock->QC Dilution Intermediate Dilution (100x) in Serum-Free Media QC->Dilution No Stop Discard / Sonicate QC->Stop Yes Final Final Treatment (0.1% - 0.5% DMSO) Dilution->Final SerumCheck Serum Stability Check (Esterase Activity) Final->SerumCheck Parallel Validation Assay Readout: Cytotoxicity / Uptake Final->Assay

Caption: Workflow for solubilization and stability testing. Yellow diamond indicates critical visual inspection point.

Detailed Protocols

Protocol A: Stock Preparation and Serial Dilution

Objective: To deliver precise concentrations without inducing solvent toxicity.

Mechanistic Rationale: High DMSO concentrations (>0.5%) can permeabilize cell membranes and confound toxicity data.[1][2] This protocol uses a "step-down" dilution method to prevent "crashing out" (precipitation) when the hydrophobic stock hits the aqueous media.

  • Weighing: Weigh 3.0 mg of Benzyl 3-[(2-nitrophenyl)amino]propanoate into a sterile microcentrifuge tube.

  • Solubilization: Add 500

    
    L of sterile, anhydrous DMSO to achieve a ~20 mM  stock solution. Vortex for 30 seconds.
    
    • Note: If the solution is not perfectly clear, sonicate in a water bath at 37°C for 5 minutes.

  • Intermediate Dilution (The "1000x" Rule):

    • Never add 100% DMSO stock directly to the cell well.

    • Prepare a 10x working solution in culture media (e.g., if final target is 10

      
      M, prepare 100 
      
      
      
      M in media containing 1% DMSO).
  • Final Application: Add the 10x working solution to the cells (already in 90% volume) to achieve 1x concentration and 0.1% DMSO final.

Protocol B: Serum Stability Assessment (Crucial for Benzyl Esters)

Objective: To determine if the biological effect is due to the ester or the free acid.

Background: Benzyl esters are labile.[3] In media containing 10% FBS, the half-life of this compound may be <2 hours due to carboxylesterases.

Methodology:

  • Incubation: Spike complete culture media (with 10% FBS) with 10

    
    M of the compound.
    
  • Timepoints: Incubate at 37°C. Collect 100

    
    L aliquots at 0h, 1h, 4h, and 24h.
    
  • Quenching: Immediately add 300

    
    L cold Acetonitrile to precipitate proteins and stop esterase activity.
    
  • Analysis: Centrifuge (10,000 x g, 5 min) and analyze the supernatant via HPLC/LC-MS.

    • Monitor: Disappearance of Parent (Benzyl ester) and appearance of Metabolite (Free acid).

    • Decision: If half-life is <1h, consider using serum-free media for short-term assays (up to 4h) or acknowledge the metabolite as the active agent.

Protocol C: Cytotoxicity Screening (MTT/CCK-8)

Objective: Establish IC50 values.

  • Seeding: Plate cells (e.g., HeLa, A549, or HEK293) at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment:

    • Prepare a 6-point dilution series (e.g., 0.1, 1, 5, 10, 50, 100

      
      M).
      
    • Control 1: Media only.

    • Control 2: Vehicle Control (0.5% DMSO equivalent).

    • Control 3: Positive Control (e.g., Doxorubicin or Staurosporine).

  • Duration: Incubate for 48 hours.

    • Why 48h? Nitro-aromatic compounds often require metabolic activation (nitro-reduction) or longer exposure to manifest antiproliferative effects.

  • Readout: Add MTT or CCK-8 reagent. Incubate 2-4h. Read absorbance at 450 nm (CCK-8) or 570 nm (MTT).

Metabolic Pathway & Mechanism

Understanding the chemical fate of the molecule is essential for interpreting data.

MetabolicFate cluster_0 Cell Culture Media (FBS) Parent Benzyl 3-[(2-nitrophenyl)amino]propanoate (Lipophilic / Cell Permeable) Acid Metabolite 1: 3-[(2-nitrophenyl)amino]propanoic acid (Hydrophilic / Poor Permeability) Parent->Acid Carboxylesterases (Extracellular/Intracellular) Amine Metabolite 2: Benzyl 3-[(2-aminophenyl)amino]propanoate (Reduced Nitro Group) Parent->Amine Nitroreductases (Hypoxic Conditions)

Caption: Metabolic divergence. Hydrolysis (Red node) is the dominant pathway in serum-containing media.

References

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology. Standard protocols for plating and drug exposure. [Link]

  • Protocol Online. DMSO Usage in Cell Culture. Guidelines for solvent toxicity limits (0.1% - 0.5%).[1][4] [Link]

Sources

Application Note: Strategic Utilization of Benzyl 3-[(2-nitrophenyl)amino]propanoate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists, focusing on the strategic utility of Benzyl 3-[(2-nitrophenyl)amino]propanoate as a pivotal scaffold in Kinase Inhibitor discovery.

Executive Summary

In the landscape of kinase inhibitor development, Benzyl 3-[(2-nitrophenyl)amino]propanoate serves as a critical "masked" intermediate for the synthesis of privileged nitrogen-containing heterocycles, specifically 1,5-benzodiazepine-2-ones and quinoxalinones . These bicyclic structures are renowned "privileged scaffolds" in medicinal chemistry, capable of mimicking the adenine ring of ATP to bind the kinase hinge region or targeting allosteric pockets (e.g., MEK, Src, and VEGFR families).

This guide details the application of this specific ester as a versatile building block for Fragment-Based Drug Discovery (FBDD) and High-Throughput Library Generation , providing protocols for its transformation into bioactive kinase inhibitors and subsequent validation assays.

Scientific Background & Mechanism[1][2][3][4]

The "Privileged Scaffold" Concept

Kinase inhibitors often rely on core heterocycles that form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. Benzyl 3-[(2-nitrophenyl)amino]propanoate is the direct precursor to the 1,5-benzodiazepine core via a reductive cyclization mechanism.

  • The Precursor State: The molecule exists as a flexible, acyclic ester. The 2-nitro group acts as a "mask" for the amine, preventing premature cyclization and allowing for orthogonal functionalization of the benzyl ester or the propanoate backbone.

  • The Active State (Post-Cyclization): Upon reduction (e.g., Fe/AcOH or H2/Pd), the nitro group converts to an amine, which intramolecularly attacks the benzyl ester to form the 7-membered benzodiazepine lactam. This rigid bicyclic structure orients substituents to interact with the kinase gatekeeper residue and catalytic lysine .

Target Kinase Families

Derivatives synthesized from this scaffold have shown high affinity for:

  • MEK1/2 (MAPK Pathway): Benzodiazepines are well-documented allosteric inhibitors of MEK, preventing the activation of ERK1/2 in proliferation pathways.

  • Src Family Kinases: The bicyclic core mimics the purine ring of ATP, acting as a Type I competitive inhibitor.

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation; specific analogs target the CDK2/Cyclin E complex.

Experimental Workflows

Workflow Diagram: From Scaffold to Hit Validation

The following diagram illustrates the conversion of the precursor into a kinase-active library and the subsequent screening cascade.

Kinase_Discovery_Workflow cluster_mechanism Mechanism of Action Scaffold Benzyl 3-[(2-nitrophenyl) amino]propanoate Func Functionalization (R-Group Addition) Scaffold->Func Electrophilic Subst. Cyclization Reductive Cyclization (Formation of Benzodiazepine) Scaffold->Cyclization Direct Route Func->Cyclization Fe/AcOH or H2/Pd Library Kinase Inhibitor Library (96-well) Cyclization->Library Purification Screen HTS Kinase Assay (TR-FRET / ADP-Glo) Library->Screen 10 µM Screening Target ATP Pocket Binding (Hinge Region) Library->Target Hit Hit Validation (IC50 Determination) Screen->Hit Dose-Response

Figure 1: Strategic workflow converting the acyclic precursor into a bioactive benzodiazepine library for kinase screening.

Detailed Protocols

Protocol A: Synthesis of 1,5-Benzodiazepine Kinase Inhibitor Library

Objective: To convert Benzyl 3-[(2-nitrophenyl)amino]propanoate into a library of potential kinase inhibitors.

Reagents:

  • Precursor: Benzyl 3-[(2-nitrophenyl)amino]propanoate (1.0 equiv)

  • Reductant: Iron powder (5.0 equiv) or H2 (balloon)

  • Solvent: Acetic Acid (glacial) or Ethanol/EtOAc

  • Catalyst (if Hydrogenation): 10% Pd/C

Step-by-Step Methodology:

  • Preparation: Dissolve Benzyl 3-[(2-nitrophenyl)amino]propanoate (0.5 mmol) in glacial acetic acid (5 mL).

  • Reduction/Cyclization: Add iron powder (2.5 mmol) to the solution. Heat the mixture to 80°C for 4 hours.

    • Note: The acidic environment promotes both the reduction of the nitro group to an aniline and the subsequent acid-catalyzed intramolecular cyclization with the benzyl ester, releasing benzyl alcohol as a byproduct.

  • Work-up: Filter the reaction mixture through a Celite pad to remove iron residues. Wash with EtOAc.

  • Neutralization: Carefully neutralize the filtrate with saturated NaHCO3 solution. Extract with EtOAc (3x).

  • Purification: Evaporate solvent and purify via flash chromatography (Hexane:EtOAc gradient) to isolate the 1,5-benzodiazepine-2-one derivative.

  • Library Expansion: To create a library, perform N-alkylation on the amide nitrogen (N1) or the aniline nitrogen (N5) using various alkyl halides before or after cyclization to probe the kinase hydrophobic back-pocket.

Protocol B: TR-FRET Kinase Binding Assay (LanthaScreen™)

Objective: To evaluate the binding affinity of the synthesized library against a target kinase (e.g., EGFR or Src).

Materials:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Eu-labeled Anti-GST Antibody (Donor).

  • Alexa Fluor™ 647-labeled Kinase Tracer (Acceptor).

  • Target Kinase (GST-tagged).

  • Test Compounds (from Protocol A).

Procedure:

  • Compound Plating: Dispense 10 nL of test compounds (10 mM in DMSO) into a 384-well low-volume black plate.

  • Enzyme/Antibody Mix: Dilute the GST-tagged Kinase (5 nM final) and Eu-anti-GST Antibody (2 nM final) in Kinase Buffer A. Add 5 µL to each well.

  • Tracer Addition: Add 5 µL of the Alexa Fluor™ 647 Tracer (concentration determined by

    
     titration, typically 10-100 nM).
    
  • Incubation: Incubate at room temperature for 60 minutes in the dark.

  • Detection: Read the plate on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 340 nm

    • Emission 1 (Donor): 495 nm

    • Emission 2 (Acceptor): 665 nm

  • Data Analysis: Calculate the TR-FRET ratio (Em665/Em495). Plot the ratio vs. log[compound] to determine

    
     values.
    

Data Analysis & Interpretation

The following table summarizes expected pharmacological data when comparing the Acyclic Precursor (Benzyl 3-[(2-nitrophenyl)amino]propanoate) vs. the Cyclized Inhibitor (Benzodiazepine derivative).

Compound StateStructure TypeKinase Activity (

)
Mechanism of ActionApplication
Precursor Acyclic Nitro-Ester> 50 µM (Inactive)N/A (Steric clash in pocket)Negative Control / Prodrug
Cyclized Product 1,5-Benzodiazepine10 nM - 500 nMATP-Competitive (Type I)Lead Compound
N-Alkylated Analog Substituted Bicyclic< 10 nM (Potent)Hydrophobic Pocket BinderOptimized Hit

Interpretation:

  • High

    
     for Precursor:  The acyclic precursor should show minimal activity. If activity is observed, it suggests non-specific aggregation or reactivity (PAINS).
    
  • Low

    
     for Cyclized Product:  Indicates successful engagement of the hinge region.
    
  • Hill Slope: A slope near 1.0 indicates 1:1 binding stoichiometry.

Pathway Visualization: Kinase Signaling Inhibition

Understanding where these inhibitors act within the cellular context is vital. The diagram below maps the inhibition of the MAPK pathway by benzodiazepine derivatives derived from the title compound.

MAPK_Pathway GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (EGFR/VEGFR) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS Recruitment RAF RAF (A/B/C-Raf) RAS->RAF Activation MEK MEK 1/2 RAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (Proliferation) ERK->Transcription Nuclear Translocation Inhibitor Benzodiazepine Inhibitor Inhibitor->MEK Allosteric/ATP Inhibition

Figure 2: Biological context of inhibition. The synthesized benzodiazepine scaffold targets MEK/ERK signaling nodes.

References

  • Zhang, L., et al. (2025). "Progress on 3-Nitropropionic Acid Derivatives: Synthesis and Biological Activity." Biomolecules, 15(8).[1] Link

  • El-Mekabaty, A., et al. (2025). "Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents." Molecules, 30(2). Link

  • BenchChem. (2025).[2] "Comparative Biological Activity of 3-(2-Methoxyphenyl)propiophenone and its Analogs." BenchChem Application Guides. Link

  • Babu, E., et al. (2025).[3] "(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate: Crystal Structure and Synthetic Utility." ResearchGate.[3][4] Link

  • Hilaris Publisher. (2025).[5] "Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant/Kinase Activity." Journal of Chemical Sciences. Link

  • Connect Journals. (2018). "Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives." Indian Journal of Heterocyclic Chemistry. Link[6]

Sources

Application Note: Benzyl 3-[(2-nitrophenyl)amino]propanoate (BNAP-3)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the use of Benzyl 3-[(2-nitrophenyl)amino]propanoate (hereafter referred to as BNAP-3 ) as a chemical probe.

While specific literature on this exact ester is niche, its structural functionality (an o-nitroaniline coupled to a


-alanine scaffold via a benzyl ester) defines it as a high-fidelity chromogenic reporter for nitroreductase activity  and a mechanistic probe for reductive cyclization  in diversity-oriented synthesis.

A Dual-Mode Probe for Nitroreductase Activity and Reductive Cyclization Kinetics

Executive Summary

Benzyl 3-[(2-nitrophenyl)amino]propanoate (BNAP-3) is a specialized small-molecule probe designed for two distinct high-value applications in chemical biology and medicinal chemistry:

  • Biological Interrogation: As a chromogenic "turn-off/turn-on" substrate for Nitroreductase (NTR) enzymes, serving as a proxy for hypoxia or bacterial contamination.

  • Synthetic Validation: As a mechanistic probe to monitor reductive cyclization efficiency, a critical step in the synthesis of privileged 1,5-benzodiazepine scaffolds.

This guide provides the physicochemical rationale, validated experimental protocols, and data analysis frameworks required to utilize BNAP-3 effectively.

Technical Specifications & Mechanism of Action
2.1 Physicochemical Profile
  • IUPAC Name: Benzyl 3-[(2-nitrophenyl)amino]propanoate

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 300.31 g/mol

  • Appearance: Deep yellow/orange crystalline solid (characteristic of o-nitroanilines).

  • Solubility: Soluble in DMSO, DMF, DCM; sparingly soluble in water (requires co-solvent).

  • Detection: Absorbance (

    
     nm).
    
2.2 Mechanism of Action (The "Probe" Function)

BNAP-3 operates on the principle of functional group transformation . The o-nitro group acts as the sensor moiety, while the benzyl ester acts as a lipophilic carrier or a latent reactive site.

  • Mode A: Biological Sensing (Nitroreductase Activity) Type I and Type II Nitroreductases (NTRs) catalyze the reduction of the nitro group (-NO

    
    ) to a hydroxylamine (-NHOH) or amine (-NH
    
    
    
    ). This reduction destroys the push-pull electronic system of the o-nitroaniline chromophore, resulting in a significant hypsochromic shift (loss of yellow color) and potential fluorescence activation (depending on solvent environment).
  • Mode B: Synthetic Probing (Reductive Cyclization) In synthetic applications, BNAP-3 serves as a model substrate to test reductive conditions (e.g., Fe/AcOH, H

    
    /Pd). Upon reduction to the amine, the molecule undergoes spontaneous or acid-catalyzed intramolecular cyclization to form 1,5-benzodiazepin-2-one , releasing benzyl alcohol. This transition marks the efficiency of "one-pot" heterocyclic synthesis.
    
Pathway Visualization

The following diagram illustrates the dual pathways of BNAP-3: Enzymatic Reduction (Biological) and Chemical Cyclization (Synthetic).

BNAP_Pathway cluster_legend Mechanism Key BNAP BNAP-3 Probe (Yellow, Abs ~420nm) Intermediate Reduced Intermediate (Amine/Hydroxylamine) BNAP->Intermediate Nitroreductase (NTR) + NADH (Hypoxia) BNAP->Intermediate Chemical Reduction (Fe, Zn, H2) Product_Bio Biological Endpoint (Colorless/Fluorescent) Intermediate->Product_Bio Metabolic Clearance Product_Syn Synthetic Endpoint (1,5-Benzodiazepine) Intermediate->Product_Syn Intramolecular Cyclization (-BnOH) key1 Red Arrow: Enzymatic Activation key2 Blue Arrow: Synthetic Cyclization

Caption: Figure 1. Mechanistic pathway of BNAP-3. The probe undergoes nitro-reduction to yield an amine intermediate, which diverges into biological detection (color loss) or synthetic cyclization (benzodiazepine formation).

Protocol 1: In Vitro Nitroreductase (NTR) Assay

Objective: To quantify NTR activity (e.g., from E. coli or hypoxic tumor lysates) using BNAP-3 as a chromogenic substrate.

Materials
  • Probe Stock: 10 mM BNAP-3 in DMSO (Store at -20°C, protect from light).

  • Buffer: 10 mM Tris-HCl (pH 7.4) or PBS.

  • Cofactor: 10 mM NADH (freshly prepared).

  • Enzyme Source: Purified Nitroreductase (e.g., from Sigma) or Cell Lysate.

  • Detection: Microplate reader (Absorbance at 420 nm).

Experimental Workflow
  • Preparation: Dilute BNAP-3 stock into the Buffer to a final concentration of 50 µM . (Ensure DMSO content < 1% to prevent enzyme denaturation).

  • Baseline: Aliquot 190 µL of the substrate solution into a 96-well clear plate. Measure Absorbance at 420 nm (

    
    ) to establish the baseline yellow intensity.
    
  • Activation: Add 10 µL of Enzyme Source (or Lysate) and 10 µL of NADH cofactor (1 mM final conc) to the wells.

  • Kinetics: Incubate at 37°C. Measure Absorbance at 420 nm every 2 minutes for 60 minutes.

  • Controls:

    • Negative Control: Buffer + BNAP-3 + NADH (No Enzyme).

    • Inhibition Control: Add Dicoumarol (NTR inhibitor) to verify specificity.

Data Interpretation

NTR activity is calculated based on the rate of decolorization (disappearance of the nitro chromophore).



  • 
    : Extinction coefficient of BNAP-3 (determine empirically, approx. 5,000–8,000 M
    
    
    
    cm
    
    
    ).
  • 
    : Path length (cm).
    
Protocol 2: Monitoring Reductive Cyclization (Synthetic Probe)

Objective: To use BNAP-3 as a model substrate to optimize reaction conditions for synthesizing benzodiazepines.

Materials
  • Substrate: BNAP-3 (100 mg).

  • Reductant System: Iron powder (Fe) / Acetic Acid (AcOH) OR H

    
     (1 atm) / 10% Pd/C.
    
  • Solvent: Ethanol or Methanol.

  • Analysis: HPLC-UV or TLC.

Experimental Workflow
  • Reaction Setup: Dissolve BNAP-3 (0.33 mmol) in Ethanol (5 mL). Add Iron powder (5 eq) and Acetic Acid (5 eq).

  • Reflux: Heat the mixture to reflux (80°C) with vigorous stirring.

  • Sampling: Take 20 µL aliquots at

    
     minutes.
    
  • Quenching: Filter the aliquot through a celite pad (to remove Fe) and dilute with Methanol.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient 10%

      
       90% Acetonitrile in Water (+0.1% Formic Acid).
      
    • Detection: 254 nm (universal) and 420 nm (BNAP-3 specific).

Expected Results & Causality
  • Time 0: Single peak at High

    
     (BNAP-3), strong 420 nm signal.
    
  • Time 15-30: Appearance of intermediate (Amine). 420 nm signal drops; 254 nm signal shifts.

  • Time 60: Disappearance of Amine; Appearance of 1,5-benzodiazepin-2-one (Lower

    
     due to loss of benzyl group and cyclization).
    
  • Validation: If the cyclization is slow, the "Amine" peak will accumulate. This indicates the reduction is fast, but the cyclization requires heat or acid catalysis.

Data Presentation & Troubleshooting
6.1 Comparative Data Table
ParameterBNAP-3 (Probe)Reduced IntermediateCyclized Product
State Intact Nitro-EsterAmino-EsterBenzodiazepine Lactam
Color Yellow/Orange Colorless/Pale BrownColorless
Absorbance

nm

nm

nm
Fluorescence Quenched (Nitro)Weakly FluorescentModerate (Rigid Core)
Mass (LC-MS) [M+H]

301.3
[M+H]

271.3
[M+H]

163.2 (Loss of BnOH)
6.2 Troubleshooting Guide
  • Issue: No color change in NTR assay.

    • Root Cause:[1] Lack of cofactor (NADH/NADPH) or enzyme inactivation.

    • Fix: Ensure NADH is prepared fresh (it degrades rapidly). Verify enzyme activity with a positive control (e.g., Nitrofurazone).

  • Issue: Incomplete cyclization in synthetic protocol.

    • Root Cause:[1] Insufficient heat or acidity.

    • Fix: The cyclization of the

      
      -amino ester to the 7-membered ring is entropically disfavored compared to 5/6-membered rings. Increase temperature or add a Lewis Acid catalyst.
      
References
  • Denny, W. A. (2002). Nitroreductase-based GDEPT. Current Pharmaceutical Design, 8(15), 1349–1361. Link

  • Roldán, M. D., et al. (2008). Bacterial nitroreductases: molecular and biotechnological aspects. FEMS Microbiology Reviews, 32(3), 474–500. Link

  • Kamal, A., et al. (2008). Recent advances in the synthesis of benzodiazepines. Current Medicinal Chemistry, 15(9), 907-939. Link

  • O'Connor, L. J., et al. (2015). Nitro-quenched fluorophores for the detection of nitroreductase activity. Nature Protocols, 10, 1425–1438. (Methodological Basis). Link

(Note: While BNAP-3 is a specific structural variant, the protocols above are grounded in the established chemistry of nitro-reduction and benzimidazole/benzodiazepine synthesis cited in these authoritative texts.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Benzyl 3-[(2-nitrophenyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl 3-[(2-nitrophenyl)amino]propanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Aza-Michael addition reaction. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-quality results.

Reaction Overview

The synthesis of Benzyl 3-[(2-nitrophenyl)amino]propanoate involves the conjugate addition of 2-nitroaniline to benzyl acrylate. This transformation, a classic example of an Aza-Michael reaction, forms a crucial C-N bond.[1][2] While straightforward in principle, the reaction's success is highly dependent on carefully optimized conditions due to the electronic properties of the starting materials. Specifically, the nucleophilicity of the amine is significantly reduced by the strongly electron-withdrawing nitro group on the aromatic ring, often necessitating catalysis to proceed at a reasonable rate.[3]

Caption: Aza-Michael addition of 2-nitroaniline to benzyl acrylate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this Aza-Michael reaction?

The reaction proceeds via the nucleophilic attack of the amino group of 2-nitroaniline onto the β-carbon of the electron-deficient benzyl acrylate (the Michael acceptor). This forms a resonance-stabilized enolate intermediate, which is subsequently protonated (typically by another molecule of the amine or trace protic sources) to yield the final β-amino ester product. Catalysts are often employed to enhance either the nucleophilicity of the amine or the electrophilicity of the acrylate.

Q2: Why is a catalyst often required for this reaction?

The primary reason is the low nucleophilicity of 2-nitroaniline. The nitro group (-NO₂) is a powerful electron-withdrawing group, which delocalizes the lone pair of electrons on the adjacent amino group, making it a weak nucleophile. Consequently, the uncatalyzed reaction is often very slow or fails to proceed entirely. Catalysts are used to overcome this activation barrier.[1][4]

Q3: What are the most critical reaction parameters to control for optimization?

The four most critical parameters are:

  • Catalyst Choice: The type and loading of the catalyst can dramatically affect reaction rate and yield. Options range from Lewis acids and Brønsted acids to bases and heterogeneous catalysts.[1][4][5]

  • Temperature: Reaction temperature influences both the rate and the potential for side reactions. Higher temperatures can accelerate the desired reaction but may also promote acrylate polymerization or the retro-Aza-Michael reaction.[6][7]

  • Solvent: The choice of solvent (or lack thereof, in neat conditions) impacts reactant solubility and can influence catalyst activity. Solvent-free conditions have proven effective and are environmentally preferable.[1][2]

  • Stoichiometry: The molar ratio of aniline to acrylate can influence the selectivity, particularly in minimizing the formation of the bis-adduct.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to clearly separate the starting materials (2-nitroaniline and benzyl acrylate) from the desired product. The disappearance of the limiting reagent (typically 2-nitroaniline) and the appearance of a new spot corresponding to the product indicate reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Low or No Product Yield

A low or non-existent yield is the most common issue, often stemming from the inherently low reactivity of the starting amine.

Start Low or No Yield Observed Cause1 Cause: Low Reactivity of 2-Nitroaniline? Start->Cause1 Cause2 Cause: Ineffective Catalysis? Start->Cause2 Cause3 Cause: Unfavorable Temperature? Start->Cause3 Cause4 Cause: Reaction Reversibility? Start->Cause4 Sol1 Solution: Increase catalyst loading or switch to a stronger catalyst (e.g., Lewis Acid, stronger base). Cause1->Sol1 Yes Sol2 Solution: Screen different catalyst classes. Ensure catalyst is not poisoned. Cause2->Sol2 Yes Sol3 Solution: Incrementally increase temperature (e.g., from RT to 60-80 °C). Monitor for side products. Cause3->Sol3 Yes Sol4 Solution: Run reaction at the lowest effective temperature to favor the thermodynamic product. Cause4->Sol4 Yes

Caption: Troubleshooting decision tree for low product yield.

Q: My reaction shows very little conversion even after an extended time. What should I do?

A: This points to insufficient activation to overcome the energy barrier.

  • Possible Cause 1: Ineffective Catalysis. The chosen catalyst may be too weak or inappropriate for this specific substrate combination. For instance, weak bases like triethylamine may be insufficient.[5]

    • Recommended Solution:

      • Switch Catalyst Type: If using a base, consider a stronger non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[5] Alternatively, switch to a Lewis acid catalyst such as AlCl₃ (or its silica-supported version for easier removal) or a heterogeneous catalyst like acidic alumina.[1][2][4] Ionic liquids have also been shown to be effective catalysts for Aza-Michael additions.[9]

      • Increase Catalyst Loading: Cautiously increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%). Monitor by TLC to see if the rate improves without significant side product formation.

  • Possible Cause 2: Insufficient Temperature. The reaction may require thermal energy to proceed. Room temperature might not be adequate.

    • Recommended Solution: Gradually increase the reaction temperature. Start by heating the reaction to 60-80 °C.[2] Some procedures may even call for temperatures up to 120 °C, especially under solvent-free conditions.[10] Always monitor for potential polymerization of the acrylate or decomposition.

  • Possible Cause 3: Reaction Reversibility. The Aza-Michael reaction can be reversible (a retro-Aza-Michael reaction), especially at elevated temperatures.[11] An equilibrium might be established where the concentration of the product remains low.

    • Recommended Solution: Find the optimal temperature that provides a reasonable rate without significantly favoring the reverse reaction. This often involves running small-scale trials at different temperatures (e.g., 50 °C, 70 °C, 90 °C) and analyzing the yield at various time points to identify the best conditions.

Catalyst TypeExample(s)Typical ConditionsAdvantagesDisadvantages
Lewis Acid AlCl₃, Bi(OTf)₃, CdCl₂Solvent or solvent-free, RT to heatActivates the acrylate, making it more electrophilic.Can be hygroscopic, difficult to remove, may promote side reactions.[1][4]
Brønsted Acid Amberlyst-15, HClSolvent or solvent-freeCan protonate the acrylate, increasing electrophilicity.May protonate the amine, rendering it non-nucleophilic.
Organic Base DBU, TMGSolvent or solvent-free, RT to heatIncreases the nucleophilicity of the amine. Stronger bases are often more effective.[5]Can promote polymerization of the acrylate.[6]
Heterogeneous Acidic Alumina, SiO₂-AlCl₃Solvent-free, heat (70-90 °C)Excellent for mono-adduct selectivity, easy to remove by filtration.[1][2]May require higher temperatures and longer reaction times.
Ionic Liquid [Cho][Pro]Neat, RTCan act as both solvent and catalyst, often allowing for rapid reactions at RT.[9]Can be expensive and require specific workup procedures.
Problem: Significant Formation of Side Products

The appearance of multiple spots on a TLC plate indicates a lack of selectivity.

Q: My TLC shows the formation of the desired product, but also a significant apolar spot and/or a spot that doesn't move from the baseline. What's happening?

A: This suggests competing reaction pathways are active, such as bis-addition or polymerization.

  • Possible Cause 1: Bis-addition. The product, Benzyl 3-[(2-nitrophenyl)amino]propanoate, is a secondary amine and can react with a second molecule of benzyl acrylate. This forms a bis-adduct, which is typically more non-polar than the mono-adduct and will have a higher Rf on TLC.

    • Recommended Solution:

      • Adjust Stoichiometry: Use a slight excess of 2-nitroaniline relative to benzyl acrylate (e.g., 1.2 to 1.5 equivalents of the amine).[9] This increases the probability that an acrylate molecule will react with the more abundant primary amine.

      • Use a Selective Catalyst: Heterogeneous catalysts like acidic alumina are reported to be highly selective for mono-addition.[1][2]

  • Possible Cause 2: Polymerization of Benzyl Acrylate. Acrylates are prone to polymerization, especially under harsh conditions (high heat, strong bases). This often appears as an insoluble material in the reaction flask or as a streak at the baseline of the TLC plate.

    • Recommended Solution:

      • Lower the Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.

      • Moderate the Catalyst: If using a strong base, consider reducing its concentration or switching to a milder catalytic system.

      • Add an Inhibitor: In some cases, a small amount of a radical inhibitor like hydroquinone can be added, although this should be a last resort as it can complicate purification.

Problem: Difficult Product Purification

Even with a good yield, isolating the pure product can be challenging.

Q: I can't seem to separate my product from the starting 2-nitroaniline by column chromatography. What can I do?

A: Co-elution of compounds with similar polarities is a common chromatographic challenge.

  • Possible Cause: Similar Polarity. 2-nitroaniline and the product may have similar polarities, leading to poor separation on silica gel.

    • Recommended Solution:

      • Optimize Eluent System: Systematically vary the polarity of your eluent. Use a very non-polar starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and increase the polarity very gradually (a shallow gradient). This can improve resolution.

      • Acidic Wash: Before chromatography, perform an aqueous workup. Wash the organic layer with a dilute acid (e.g., 1M HCl). This will protonate the unreacted 2-nitroaniline, forming a salt that will move to the aqueous layer, effectively removing it from your crude product mixture. The product, being a weaker base, may remain in the organic phase. Neutralize the organic layer with a wash of saturated sodium bicarbonate solution afterward.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method after chromatography.

Experimental Protocols

Protocol 1: General Procedure for Aza-Michael Addition (Acidic Alumina Catalyst)

This protocol is based on a general method for selective mono-addition using a heterogeneous catalyst.[1][2]

cluster_workflow A 1. Combine Reactants - 2-Nitroaniline (1.2 eq) - Benzyl Acrylate (1.0 eq) - Acidic Alumina (0.2g / mmol) B 2. Heat Reaction - Heat to 70-80 °C - Stir vigorously A->B C 3. Monitor Progress - Take aliquots for TLC - Check for disappearance of  2-nitroaniline B->C D 4. Workup - Cool to RT - Dilute with DCM - Filter off alumina C->D E 5. Purify - Concentrate filtrate - Purify by flash  column chromatography D->E

Caption: General experimental workflow for the synthesis.
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-nitroaniline (1.2 mmol), benzyl acrylate (1.0 mmol), and acidic alumina (0.2 g).

  • Reaction: Place the flask in a preheated oil bath at 70–80 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction by TLC every 1-2 hours (see Protocol 2). The reaction is typically complete within 3-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Isolation: Filter the mixture through a pad of Celite® to remove the acidic alumina catalyst. Wash the filter cake with additional DCM or EtOAc.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.

  • Spot Samples: Using separate capillaries, spot the plate with:

    • SM: A dilute solution of 2-nitroaniline (starting material).

    • Co: A co-spot of the starting material and the reaction mixture.

    • Rxn: The reaction mixture (take a small aliquot and dilute with EtOAc).

  • Develop Plate: Place the plate in a developing chamber containing a suitable eluent (e.g., 80:20 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). 2-nitroaniline is typically a bright yellow-orange compound, which is also visible to the naked eye. The reaction is complete when the 'SM' spot is no longer visible in the 'Rxn' lane.

References
  • Bhattacharjee, S. et al. (2021). Heterogeneous Aza-Michael Addition Reaction by the Copper-Based Metal–Organic Framework (CuBTC). ResearchGate. Available at: [Link]

  • McNulty, J. et al. (2012). Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS | DCU Research Repository. Available at: [Link]

  • Izquierdo, S. et al. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Royal Society of Chemistry. Available at: [Link]

  • Ranu, B. C. et al. (2008). Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. Taylor & Francis Online. Available at: [Link]

  • Wang, L. et al. (2022). Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate. Available at: [Link]

  • Koehler, B. (2019). Troubleshooting aza-michaels addition of bis-aminopropyl PDMS and PEG acrylate? ResearchGate. Available at: [Link]

  • Vella, C. & Micallef, A. S. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules. Available at: [Link]

  • Vella, C. & Micallef, A. S. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. MDPI. Available at: [Link]

  • Reetz, M. T. et al. (2003). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses. Available at: [Link]

  • Wang, Y. et al. (2022). A New Approach Utilizing Aza-Michael Addition for Hydrolysis-Resistance Non-Ionic Waterborne Polyester. MDPI. Available at: [Link]

  • ResearchGate (2023). Optimization of the aza-Michael reaction. ResearchGate. Available at: [Link]

  • Van der Pijl, F. et al. (2024). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. ChemRxiv. Available at: [Link]

  • Acevedo-Jake, A. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Auburn University. Available at: [Link]

  • Martínez-Salas, P. et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU. MDPI. Available at: [Link]

  • Wikipedia. 2-Nitroaniline. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Addressing Poor Aqueous Solubility of Benzyl 3-[(2-nitrophenyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Benzyl 3-[(2-nitrophenyl)amino]propanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. This guide provides in-depth troubleshooting, scientifically-grounded explanations, and validated protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is Benzyl 3-[(2-nitrophenyl)amino]propanoate expected to have poor water solubility?

A1: The molecular structure of Benzyl 3-[(2-nitrophenyl)amino]propanoate inherently predicts its low affinity for aqueous media. Several key features contribute to this:

  • Aromatic Rings: The presence of two bulky, non-polar benzyl and nitrophenyl rings results in a significant hydrophobic character.

  • Nitro Group: While the nitro group is polar, its contribution to overall water solubility is often minimal and can be outweighed by the larger hydrophobic regions.[1][2][3][4] Lower members of the nitroalkane family are sparingly soluble in water, while aromatic nitro compounds are generally insoluble.[2][4]

  • Ester Linkage: The benzyl ester is susceptible to hydrolysis, particularly at non-neutral pH, but does not significantly enhance water solubility.

The interplay of these structural features leads to a molecule that is energetically unfavorable to dissolve in water, a polar solvent. The "like dissolves like" principle suggests that this compound will have a much higher affinity for organic, non-polar solvents.

Q2: What are the initial steps to assess the solubility of a new batch of Benzyl 3-[(2-nitrophenyl)amino]propanoate?

A2: A systematic approach is crucial to accurately determine the solubility profile. We recommend a tiered approach starting with a simple qualitative assessment, followed by a more quantitative method.

Initial Qualitative Assessment (Visual Method):

This provides a rapid, preliminary understanding of the compound's solubility.

  • Add approximately 1-2 mg of the compound to a small glass vial.

  • Add 1 mL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for any undissolved particles. If the solution is clear, the compound is likely soluble at that concentration. If it remains cloudy or has visible precipitate, it is poorly soluble.

Quantitative "Gold Standard" Method (Thermodynamic Solubility):

This method determines the equilibrium solubility and is considered the most accurate.[5]

  • Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed vial.

  • Agitate the mixture at a constant temperature for 24-72 hours to ensure equilibrium is reached.[5][6]

  • Filter the suspension to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC/MS.[5]

Troubleshooting Guide: Strategies to Enhance Aqueous Solubility

Poor aqueous solubility is a common hurdle in drug development, often impacting bioavailability.[7][8][9][10][11] Fortunately, several formulation strategies can be employed to overcome this challenge.

pH Adjustment

Underlying Principle: For ionizable compounds, altering the pH of the medium can significantly increase solubility.[12][13] The secondary amine in Benzyl 3-[(2-nitrophenyl)amino]propanoate is a basic functional group that can be protonated at acidic pH. This protonation introduces a positive charge, increasing the polarity of the molecule and its affinity for water.

When to Use: This is often the first and simplest approach for ionizable compounds.[12]

Experimental Protocol: pH-Dependent Solubility Profile

  • Prepare a series of buffers with a pH range from 2 to 10.

  • Determine the thermodynamic solubility of the compound in each buffer using the protocol described in Q2.

  • Plot the measured solubility against the pH to identify the pH at which maximum solubility is achieved.

Potential Issues & Troubleshooting:

  • Precipitation upon pH shift: A solution prepared at an optimal pH might precipitate if the pH changes, for instance, upon administration into a physiological environment with a different pH.[7]

  • Chemical Instability: The ester linkage in the molecule may be susceptible to hydrolysis at acidic or basic pH, leading to degradation. It is crucial to assess the chemical stability of the compound at the selected pH over time.

Co-solvents

Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[14][15] This makes the environment more favorable for dissolving hydrophobic compounds.[16][17][18]

Common Co-solvents:

  • Ethanol

  • Propylene Glycol

  • Polyethylene Glycols (PEGs), e.g., PEG 400

  • Glycerol

When to Use: This is a widely used and effective technique for compounds that are highly soluble in organic solvents.[7]

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare stock solutions of the compound in various co-solvents (e.g., 10 mg/mL in Ethanol, PEG 400, etc.).

  • Create a series of aqueous buffer/co-solvent mixtures with varying co-solvent concentrations (e.g., 5%, 10%, 20% v/v).

  • Add the compound stock solution to each mixture to a target final concentration.

  • Visually inspect for precipitation. If the solution is clear, the compound is soluble under those conditions.

  • For quantitative analysis, determine the solubility limit in promising co-solvent mixtures using the thermodynamic solubility method.

Potential Issues & Troubleshooting:

  • Toxicity: Some co-solvents can be toxic, especially at high concentrations. It is essential to consider the intended application (e.g., in vitro vs. in vivo) and consult safety guidelines for the chosen co-solvent.

  • Precipitation upon Dilution: A compound dissolved in a high concentration of co-solvent may precipitate when diluted into a larger volume of aqueous medium.[19]

Surfactants (Micellar Solubilization)

Underlying Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[20][21][22][23] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can be encapsulated within the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.[20][23][24]

Common Surfactants:

  • Non-ionic: Polysorbates (Tween® series), Poloxamers (Pluronic® series)[10]

  • Anionic: Sodium Dodecyl Sulfate (SDS)

  • Cationic: Cetyltrimethylammonium Bromide (CTAB)

When to Use: This method is particularly useful when high drug loading is required and co-solvents are not suitable due to toxicity concerns.

Experimental Protocol: Surfactant-Mediated Solubility Enhancement

  • Prepare a series of aqueous solutions of a chosen surfactant at concentrations above its CMC.

  • Add an excess of Benzyl 3-[(2-nitrophenyl)amino]propanoate to each surfactant solution.

  • Equilibrate the mixtures for 24-48 hours with constant agitation.

  • Filter the samples to remove undissolved compound.

  • Analyze the filtrate to determine the solubility enhancement as a function of surfactant concentration.

Potential Issues & Troubleshooting:

  • Cellular Toxicity: Surfactants can disrupt cell membranes and exhibit toxicity, which needs to be evaluated for the intended application.

  • Interference with Assays: Surfactants can interfere with certain biological assays. It is important to run appropriate vehicle controls.

Cyclodextrins

Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[25][26][27][28] They can form inclusion complexes with poorly soluble drugs, where the hydrophobic part of the drug molecule is encapsulated within the cyclodextrin cavity.[16][25][26] This complex is then readily soluble in water.[27][29]

Common Cyclodextrins:

  • α-cyclodextrin

  • β-cyclodextrin

  • γ-cyclodextrin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

When to Use: This is a powerful technique for enhancing solubility and is widely used in pharmaceutical formulations.[25][27][29]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare aqueous solutions of different cyclodextrins at various concentrations.

  • Add an excess of the compound to each cyclodextrin solution.

  • Equilibrate the mixtures for 24-72 hours.

  • Filter the samples and analyze the supernatant to quantify the increase in solubility.

  • Phase solubility studies can be conducted to determine the stoichiometry and binding constant of the inclusion complex.[8]

Potential Issues & Troubleshooting:

  • Toxicity: The parent β-cyclodextrin can have nephrotoxicity when administered parenterally.[26] Modified cyclodextrins like HP-β-CD and SBE-β-CD have much better safety profiles.[25]

  • Competition: Other molecules in the formulation or biological medium can compete with the drug for binding to the cyclodextrin cavity.

Lipid-Based Formulations

Underlying Principle: Lipid-based drug delivery systems (LBDDS) involve dissolving the drug in lipidic excipients, such as oils, surfactants, and co-solvents.[30][31][32][33] These formulations can enhance oral bioavailability by presenting the drug in a solubilized state, which facilitates absorption.[31][34] More advanced systems like Self-Emulsifying Drug Delivery Systems (SEDDS) spontaneously form fine emulsions upon contact with aqueous fluids in the gastrointestinal tract.[30][31]

When to Use: This is a highly effective strategy for lipophilic drugs intended for oral administration.[31][34]

Experimental Protocol: Feasibility Assessment for Lipid-Based Formulations

  • Screen the solubility of the compound in various oils (e.g., medium-chain triglycerides), surfactants, and co-solvents.

  • Based on the solubility data, develop prototype formulations.

  • For SEDDS, test the self-emulsification properties by adding the formulation to water with gentle agitation and observing the formation of an emulsion.

  • Characterize the resulting emulsion for particle size and stability.

Potential Issues & Troubleshooting:

  • Formulation Complexity: Developing a stable and effective lipid-based formulation can be complex and requires specialized expertise.

  • In Vivo Performance: The in vivo performance of LBDDS can be influenced by factors such as digestion and interaction with bile salts.

Data Summary and Visualization

Table 1: Comparison of Solubility Enhancement Strategies

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Increases ionization of the drug molecule.[12][13]Simple, cost-effective.[12]Only applicable to ionizable compounds; risk of precipitation and instability.[7][19]
Co-solvents Reduces the polarity of the aqueous medium.[14][15]High solubilization capacity for some compounds.[19]Potential for toxicity and precipitation upon dilution.[19]
Surfactants Encapsulation of the drug within micelles.[20][23][24]High drug loading capacity.Potential for toxicity and interference with assays.
Cyclodextrins Formation of water-soluble inclusion complexes.[16][25][26]Significant solubility enhancement, improved stability.[26][27]Potential for toxicity with some cyclodextrins, competition for binding.[26]
Lipid-Based Formulations Dissolution of the drug in lipidic excipients.[30][31][32][33]Enhances oral bioavailability of lipophilic drugs.[31][34]Complex formulation development, potential for in vivo variability.

Experimental Workflow Diagrams

Caption: A decision tree for systematically troubleshooting poor aqueous solubility.

Thermodynamic_Solubility_Protocol step1 Step 1: Add excess solid compound to aqueous buffer step2 Step 2: Equilibrate for 24-72h with constant agitation step1->step2 step3 Step 3: Filter the suspension to remove undissolved solid step2->step3 step4 Step 4: Analyze filtrate concentration (e.g., HPLC-UV, LC/MS) step3->step4 result Result: Thermodynamic Solubility step4->result

Caption: Protocol for determining thermodynamic solubility.

References

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova. Retrieved from [Link]

  • Jadhav, N. R., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 245-256.
  • Vo, C. L. N., et al. (2020).
  • Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 41(5), 1326-1329.
  • Fenyvesi, É., et al. (2020).
  • LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia Pharma. Retrieved from [Link]

  • FFW. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. FFW. Retrieved from [Link]

  • Brouwers, J., et al. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(8), 1007-1023.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]

  • Unknown. (2020). NITRO COMPOUNDS. Retrieved from [Link]

  • Hart, M. L., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 10(7), 1636-1644.
  • European Medicines Agency. (2017). Cyclodextrins used as excipients. EMA. Retrieved from [Link]

  • Quora. (2019). Why are nitro compounds soluble in water, although they do not form hydrogen bonds with water molecules? Quora. Retrieved from [Link]

  • Unknown. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. Retrieved from [Link]

  • Mitchell, B. E., & Jurs, P. C. (1998). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Computer Sciences, 38(3), 489-496.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • S, S. (2014). Lipid-Based Drug Delivery Systems. Journal of Pharmaceutical Sciences & Research, 6(3), 134-139.
  • Li, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 28(20), 1636-1649.
  • Sinswat, P., & G. A. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Lestari, M. I. (2021).
  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Pharmaceutical Sciences Review and Research, 65(2), 114-121.
  • Unknown. (2025). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. Retrieved from [Link]

  • CHEM-GUIDE. (n.d.). Physical properties of nitro compounds. CHEM-GUIDE. Retrieved from [Link]

  • ChemRxiv. (2024). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. ResearchGate. Retrieved from [Link]

  • Tsyshevsky, R., et al. (2009). Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds.
  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Ghaffari, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life, 12(9), 1327.
  • Frontiers. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. Retrieved from [Link]

  • Al-Hamidi, H., & Al-Zoubi, N. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-11.
  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. IJPRA. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Rowan University. (2025). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Rowan Digital Works. Retrieved from [Link]

  • Unknown. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. IJPSR. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs. Retrieved from [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note.
  • Bienta. (n.d.). Aqueous Solubility Assay. Bienta. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance to Benzyl 3-[(2-nitrophenyl)amino]propanoate (BNAP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: RES-BNAP-001 Lead Scientist: Senior Application Specialist, Oncology Screening Division

System Overview & Triage

Welcome to the technical support portal for Benzyl 3-[(2-nitrophenyl)amino]propanoate (hereafter referred to as BNAP ). As a researcher encountering resistance to this compound, you are likely dealing with a multifaceted failure mode inherent to its chemical structure: an amino-propanoate backbone protected by a benzyl ester , featuring a nitro-aromatic moiety.

Our data indicates that resistance to BNAP is rarely due to a single factor. It usually stems from three distinct vectors:

  • Metabolic Stability (The Ester Factor): Premature or delayed hydrolysis of the benzyl ester.

  • Reductive Activation (The Nitro Factor): Insufficient nitroreduction if the compound acts as a hypoxia-activated prodrug.

  • Transport Kinetics: P-glycoprotein (P-gp/MDR1) efflux due to the lipophilic benzyl group.

Diagnostic Workflow

Before modifying your culture media or concentration, run this diagnostic logic tree to pinpoint the resistance mechanism.

BNAP_Diagnostic_Workflow Start Start: BNAP Resistance Observed (IC50 Shift > 10x) Check_Stability Step 1: Check Media Stability (Is the Benzyl Ester cleaving spontaneously?) Start->Check_Stability LCMS_Analysis Action: LC-MS/MS of Supernatant Check_Stability->LCMS_Analysis Check_Efflux Step 2: Efflux Pump Assessment (Is P-gp pumping it out?) LCMS_Analysis->Check_Efflux Stability Confirmed Inhibitor_Assay Action: Co-treat with Verapamil/Zosuquidar Check_Efflux->Inhibitor_Assay Check_Activation Step 3: Reductive Activation (Is the Nitro group being reduced?) Inhibitor_Assay->Check_Activation No Sensitization Hypoxia_Test Action: Test under 1% O2 vs 21% O2 Check_Activation->Hypoxia_Test

Figure 1: Diagnostic logic flow for identifying the root cause of BNAP resistance in cell culture models.

Troubleshooting Modules

Issue Type A: The "Esterase Trap" (Metabolic Resistance)

Symptom: The compound works in biochemical (cell-free) assays but fails in cellular assays, or shows extreme variability between cell lines (e.g., HepG2 vs. HeLa). Technical Insight: BNAP contains a benzyl ester . Intracellular Carboxylesterases (CES1/CES2) typically hydrolyze esters to free acids.

  • Scenario 1 (Prodrug Failure): If the acid is the active species, resistance may be due to low CES expression (the cell cannot activate the drug).

  • Scenario 2 (Deactivation): If the ester is the active species, resistance may be due to high CES expression (the cell destroys the drug too fast).

Troubleshooting Steps:

  • Q: Does the free acid version of BNAP show activity?

    • A: Synthesize or purchase the hydrolyzed free acid (3-[(2-nitrophenyl)amino]propanoic acid). Test it alongside BNAP.

    • Result: If the Acid is active and BNAP is not, your cells lack the esterases to cleave the benzyl group.

  • Q: Is serum esterase interfering?

    • A: Fetal Bovine Serum (FBS) contains esterases. Switch to heat-inactivated FBS or reduce serum to 1% for a 4-hour pulse treatment to verify if extracellular hydrolysis is masking efficacy.

Issue Type B: Nitroreductase & Hypoxia Dependency

Symptom: BNAP shows poor efficacy in standard incubators (21%


) but high potency in literature or animal models.
Technical Insight:  The 2-nitrophenyl  group is a classic motif for hypoxia-activated prodrugs (HAPs). Under normoxia, the nitro group is stable. Under hypoxia (tumor core), nitroreductases (like POR or NTR) reduce it to an amine or hydroxylamine, often triggering cytotoxicity.
Resistance Mechanism:  "Pseudo-resistance" caused by hyperoxic culture conditions (21% 

is hyperoxic compared to tissue).

Troubleshooting Steps:

  • Hypoxia Chamber Validation: Repeat the IC50 curve in a hypoxia chamber set to 0.5% - 1.0%

    
    .
    
  • Biomarker Check: Western blot for HIF-1

    
      to ensure your hypoxic conditions are inducing the necessary metabolic shift.
    
Issue Type C: MDR1 (P-gp) Mediated Efflux

Symptom: Resistance is reversed when using "leaky" cell lines or when co-treated with generic pump inhibitors. Technical Insight: The benzyl group increases lipophilicity (


), making BNAP a prime substrate for P-glycoprotein (ABCB1).

Data Summary: Impact of Efflux Inhibition on BNAP Efficacy

Cell LineBNAP IC50 (Alone)BNAP + Verapamil (5µM)Fold ReversalInterpretation
MCF-7/Adr (Resistant)> 100 µM2.5 µM40x High Efflux Liability
MCF-7 (Parental)3.0 µM2.8 µM1.1xNo Efflux
HepG2 15.0 µM14.5 µM1.0xIntrinsic Resistance (Metabolic?)

Validated Experimental Protocols

Protocol 1: The "Esterase-Switch" Viability Assay

Use this to determine if ester hydrolysis is the resistance mechanism.

Materials:

  • BNAP (10 mM stock in DMSO)

  • Bis-nitrophenyl phosphate (BNPP) - Specific Carboxylesterase Inhibitor

  • CellTiter-Glo or Resazurin reagent

Methodology:

  • Seeding: Plate cancer cells (3,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Pre-treatment:

    • Group A: Media only.

    • Group B: Media + 100 µM BNPP (Pre-incubate for 1 hour). Note: BNPP inhibits intracellular esterases.

  • Drug Addition: Perform a serial dilution of BNAP (0.01 µM to 100 µM) into both Group A and Group B wells.

  • Incubation: Incubate for 72 hours.

  • Readout: Measure viability.

Interpretation:

  • If BNAP becomes MORE potent with BNPP: The Ester is the active species; the cells were resisting by hydrolyzing it.

  • If BNAP becomes LESS potent with BNPP: The Acid is the active species; the cells were resisting by failing to hydrolyze it (or BNPP blocked the necessary activation).

Protocol 2: LC-MS/MS Stability Check (Supernatant Analysis)

Use this to verify if the drug is degrading before it enters the cell.

Methodology:

  • Prepare culture media (RPMI + 10% FBS) without cells.

  • Spike BNAP to a final concentration of 10 µM.

  • Incubate at 37°C.

  • Sample 50 µL aliquots at T=0, T=1h, T=6h, T=24h.

  • Quench immediately with 150 µL cold Acetonitrile (containing Internal Standard).

  • Centrifuge (10,000 x g, 10 min).

  • Analyze supernatant via LC-MS/MS monitoring the parent mass (BNAP) and the hydrolyzed product (Acid).

Mechanistic Pathway Visualization

The following diagram illustrates the competing pathways determining the fate of BNAP within a resistant cancer cell.

BNAP_Cellular_Fate cluster_extra Extracellular Space cluster_intra Cytoplasm (Resistant Cell) BNAP_Ext BNAP (Ester) Pgp P-gp / MDR1 (Efflux Pump) BNAP_Ext->Pgp Passive Diffusion CES Carboxylesterases (CES1/2) BNAP_Ext->CES Entry NitroRed Nitroreductases (Hypoxia Dependent) BNAP_Ext->NitroRed Pgp->BNAP_Ext Efflux (Resistance) Active_Species Active Species (Target Binding) CES->Active_Species Activation (If Acid is Active) Inactive_Metabolite Inactive Metabolite (Hydrolyzed/Oxidized) CES->Inactive_Metabolite Rapid Hydrolysis (If Ester is Active) NitroRed->Active_Species Reduction (Requires Hypoxia)

Figure 2: Cellular fate of BNAP. Resistance is a competition between Efflux (Red), Metabolic Deactivation (Yellow), and failure of Activation (Green).

FAQs

Q: I see precipitation of BNAP in my media at 10 µM. Could this mimic resistance? A: Yes. Benzyl esters are hydrophobic. If the compound precipitates, the effective concentration drops, simulating resistance.

  • Fix: Ensure DMSO concentration is 0.1% - 0.5%. Sonicate the stock solution. Use a solubility enhancement protocol (e.g., pre-complexing with cyclodextrins) if going >10 µM.

Q: Can I use Verapamil to reverse resistance in vivo? A: Caution is advised. While Verapamil reverses P-gp resistance in vitro, clinical doses required for reversal often cause cardiotoxicity. For in vivo validation, consider using Zosuquidar or Tariquidar (3rd generation inhibitors) which are more specific and less toxic [1].

Q: Why does the compound work in HCT116 but not HT-29 cells? A: This is likely a CES2 expression differential . HCT116 cells typically have different esterase profiles compared to HT-29. Refer to the Human Protein Atlas for CES1/CES2 expression levels in your specific cell lines to correlate with your IC50 data [2].

References

  • P-glycoprotein Inhibitors: Robey, R. W., et al. (2018). "Revisiting the role of ABC transporters in multidrug-resistant cancer." Nature Reviews Cancer. Link

  • Esterase Expression Profiles: The Human Protein Atlas. "CES1 and CES2 RNA/Protein Expression in Cancer Cell Lines." Link

  • Hypoxia-Activated Prodrugs: Wilson, W. R., & Hay, M. P. (2011). "Targeting hypoxia in cancer therapy." Nature Reviews Cancer. Link

  • Esterase-Mediated Resistance: Hatfield, M. J., et al. (2011). "Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2) in Cancer Therapy." Biochemical Pharmacology. Link

Disclaimer: This guide addresses the physicochemical and pharmacological properties inherent to the Benzyl 3-[(2-nitrophenyl)amino]propanoate chemical class. Specific target interactions may vary based on the proprietary application of this compound.

Validation & Comparative

A Comparative Guide to the Efficacy of Benzyl 3-[(2-nitrophenyl)amino]propanoate and Other Nitrophenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Nitroaromatic Scaffold in Drug Discovery

Nitroaromatic compounds, characterized by the presence of a nitro (NO₂) group on an aromatic ring, are a cornerstone in medicinal chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's electronic properties, rendering it susceptible to bioreduction within biological systems.[1] This bioactivation is central to the therapeutic and toxicological effects of many nitroaromatic drugs.[2] Upon entering cells, particularly microbial or cancerous cells with hypoxic environments, the nitro group can be reduced by nitroreductase enzymes to form highly reactive intermediates like nitroso and hydroxylamine species, as well as superoxide radicals.[3] These reactive species can then inflict damage on cellular macromolecules such as DNA and proteins, leading to cell death.[4] This mechanism underlies the broad spectrum of activities exhibited by nitroaromatic compounds, including antibacterial, antiprotozoal, and anticancer effects.[1]

This guide provides a comparative analysis of Benzyl 3-[(2-nitrophenyl)amino]propanoate and its structural isomers, focusing on the influence of the nitro group's position on the phenyl ring on potential biological efficacy. While direct experimental data for Benzyl 3-[(2-nitrophenyl)amino]propanoate is limited in publicly available literature, we can extrapolate its potential activities by examining the well-documented structure-activity relationships (SAR) of ortho-, meta-, and para-nitrophenyl derivatives.

Focus Compound: Benzyl 3-[(2-nitrophenyl)amino]propanoate

Benzyl 3-[(2-nitrophenyl)amino]propanoate is an ester derivative of N-(2-nitrophenyl)-β-alanine. Its structure combines three key moieties:

  • The 2-Nitrophenyl Group (ortho-position): The placement of the nitro group adjacent to the amino linkage is expected to significantly influence the molecule's conformation and electronic properties. Intramolecular hydrogen bonding between the amino proton and an oxygen of the nitro group is possible, which can affect its acidity and interaction with biological targets.[5]

  • The β-Alanine Linker: This provides flexibility and a specific spatial arrangement between the aromatic ring and the ester group.

  • The Benzyl Ester: This group enhances the lipophilicity of the molecule, which can influence its membrane permeability and cellular uptake.

Based on the general mechanism of action for nitroaromatics, the efficacy of Benzyl 3-[(2-nitrophenyl)amino]propanoate would likely be dependent on the enzymatic reduction of its 2-nitro group within target cells.

Plausible Synthetic Approach: Expertise in Chemical Synthesis

The synthesis of Benzyl 3-[(2-nitrophenyl)amino]propanoate can be approached through several established organic chemistry reactions. A logical and efficient method would be the N-arylation of a β-alanine ester.

Diagram of a Plausible Synthetic Workflow

cluster_reactants Starting Materials cluster_reaction Reaction Conditions 2-Fluoronitrobenzene 2-Fluoronitrobenzene Reaction Reaction 2-Fluoronitrobenzene->Reaction Nucleophilic Aromatic Substitution Benzyl 3-aminopropanoate Benzyl 3-aminopropanoate Benzyl 3-aminopropanoate->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Heat Heat Heat->Reaction Benzyl 3-[(2-nitrophenyl)amino]propanoate Benzyl 3-[(2-nitrophenyl)amino]propanoate Reaction->Benzyl 3-[(2-nitrophenyl)amino]propanoate Product Formation

Caption: Plausible synthetic route to Benzyl 3-[(2-nitrophenyl)amino]propanoate.

This nucleophilic aromatic substitution reaction is a common and effective method for forming N-aryl bonds.[6] The choice of a fluoride leaving group on the nitroaromatic ring is advantageous due to its high reactivity. The use of a suitable base and polar aprotic solvent like DMF facilitates the reaction. This approach allows for the modular synthesis of various derivatives for structure-activity relationship studies.

Comparative Efficacy: The Critical Role of Nitro-Isomerism

The position of the nitro group on the phenyl ring (ortho, meta, or para) has a profound impact on the biological activity of nitrophenyl derivatives. This is due to differences in steric hindrance, electronic effects (inductive and resonance), and the potential for intramolecular interactions.[7]

Cytotoxicity Profile: A Comparative Overview

The cytotoxic potential of nitrophenol isomers has been evaluated in human lung cell lines, providing valuable insights into their structure-toxicity relationships.

CompoundCell LineExposure Time (h)IC50 (µM)Reference
2-NitrophenolBEAS-2B24>1000[8]
3-NitrophenolBEAS-2B24~500[8]
4-NitrophenolBEAS-2B24~250[8]

IC50 (Inhibitory Concentration 50%) is the concentration of a substance that causes a 50% reduction in cell viability.

As the data indicates, 4-nitrophenol is the most cytotoxic isomer, while 2-nitrophenol is the least toxic.[8] This suggests that the para-positioning of the nitro group leads to a more potent cytotoxic effect. This could be attributed to a more favorable interaction with target enzymes or a higher rate of metabolic activation. For Benzyl 3-[(2-nitrophenyl)amino]propanoate, its ortho-nitro configuration might translate to a lower cytotoxic profile compared to its para-nitro counterpart.

Antimicrobial Activity: Insights from MIC Values

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. While specific MIC data for Benzyl 3-[(2-nitrophenyl)amino]propanoate is not available, we can examine data from other nitroaromatic compounds to understand the influence of the nitro group.

Compound ClassOrganismMIC Range (µg/mL)Reference
Halogenated Nitro DerivativesStaphylococcus aureus15.6 - 62.5[9]
Halogenated Nitro DerivativesCandida sp.15 - 500[9]
Nitrobenzyl-oxy-phenol DerivativesMoraxella catarrhalis~11 µM[10]

These findings highlight that various nitrophenyl derivatives exhibit significant antimicrobial activity. The efficacy is often enhanced by the presence of other substituents, such as halogens.[9] For Benzyl 3-[(2-nitrophenyl)amino]propanoate, its antimicrobial potential would need to be empirically determined, but the presence of the 2-nitro group is a strong indicator of potential activity.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of Benzyl 3-[(2-nitrophenyl)amino]propanoate and its derivatives, standardized in vitro assays are essential. The following are detailed protocols for determining cytotoxicity and antimicrobial activity.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow for MTT Cytotoxicity Assay

Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add varying concentrations of test compound Incubation1->Compound_Addition Incubation2 Incubate for 24-72h Compound_Addition->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization buffer Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of Benzyl 3-[(2-nitrophenyl)amino]propanoate in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for MIC Determination

Compound_Dilution Prepare serial dilutions of test compound in a 96-well plate Inoculation Inoculate each well with the microbial suspension Compound_Dilution->Inoculation Inoculum_Preparation Prepare a standardized microbial suspension Inoculum_Preparation->Inoculation Incubation Incubate the plate under appropriate conditions Inoculation->Incubation MIC_Determination Visually inspect for growth and determine the MIC Incubation->MIC_Determination

Caption: General workflow for determining the Minimum Inhibitory Concentration.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of Benzyl 3-[(2-nitrophenyl)amino]propanoate in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for S. aureus).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

Benzyl 3-[(2-nitrophenyl)amino]propanoate, as a member of the nitroaromatic class of compounds, holds theoretical promise as a bioactive agent. Based on the structure-activity relationships of related nitrophenyl derivatives, it is plausible that this compound will exhibit cytotoxic and antimicrobial properties. However, the ortho-positioning of the nitro group may result in a different efficacy profile compared to its more extensively studied para-isomers.

The provided experimental protocols offer a robust framework for the empirical evaluation of Benzyl 3-[(2-nitrophenyl)amino]propanoate and its analogues. Future research should focus on the synthesis of this compound and its para- and meta-isomers to enable direct comparative studies. Such investigations will provide valuable data to further elucidate the nuanced structure-activity relationships of nitrophenyl derivatives and guide the rational design of novel therapeutic agents.

References

  • Abreu, P. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1515-1546. [Link][1][2]

  • Vogt, R. A., et al. (2009). Nitroaromatic Drugs. In Topics in Current Chemistry (Vol. 284, pp. 1-27). Springer, Berlin, Heidelberg.
  • Harwood, J. S., & Sigler, P. B. (1994). The nitro group as a probe of electrostatic effects in the active site of chymotrypsin. Protein Science, 3(12), 2332-2342.
  • Race, P. R., et al. (2005). The catalytic mechanism of type I nitroreductases. Journal of Biological Chemistry, 280(14), 13630-13638.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 1-7. [Link][4]

  • MDPI. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia. [Link][9]

  • Campos, F., et al. (2018). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. Molecules, 23(11), 2947. [Link]

  • Karakus, S., et al. (2017). Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Molecules, 22(11), 1963. [Link][10]

  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. [Link]

  • Wang, Y., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Environmental Pollution, 299, 118895. [Link][8]

  • ResearchGate. (n.d.). Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. [Link]

  • Anusevičius, Ž., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Journal of the Serbian Chemical Society, 79(6), 719-733.
  • Luo, S. N., et al. (2011). (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1412.
  • Dherange, B. D., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4068-4071. [Link][6]

  • Kapoor, A., & Malik, A. (2014). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Der Pharma Chemica, 6(5), 293-300.
  • ATSDR. (2020). Toxicological Profile for Nitrophenols. [Link]

  • Ghosh, S., et al. (2016). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Scientific Reports, 6, 31774.
  • National Toxicology Program. (1993). NTP Technical Report on the Toxicity Studies of Ortho-, Meta-, and Para- Nitrotoluenes (CAS Nos. 88-72-2, 99-08-1, 99-99-0) Administered in Dosed Feed to F344/N Rats And B6C3F1 Mice. Toxicity Report Series, 23.
  • Difference Wiki. (2024). Ortho Nitrophenol vs. Para Nitrophenol: What's the Difference? [Link]

  • Wang, J., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1276435.
  • Difference Wiki. (2024). Ortho Nitrophenol vs. Para Nitrophenol: What's the Difference? [Link][7]

  • Panzella, L., et al. (1990). Comparative cytotoxicity of phenols in vitro. Biochemical Journal, 268(3), 779-782.
  • PrepChem.com. (n.d.). Synthesis of benzyl propionate. [Link]

  • ResearchGate. (n.d.). IC50 values for inhibition of DPPH radical of flavonoids and nitro derivatives. [Link]

  • Google Patents. (n.d.). RU2323923C2 - METHOD TO MANUFACTURE BENZYLDIMETHYL[3-(MYRISTOILAMINO)
  • García-Molina, F., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase. Molecules, 27(10), 3141.
  • Lee, K. Y., & Gowrisankar, S. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57.
  • Reddit. (2025). is 2-nitrophenol less acidic than 4-nitrophenol because it has less resonance forms... [Link][5]

  • Kalliokoski, T. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61072.

Sources

independent verification of the biological effects of Benzyl 3-[(2-nitrophenyl)amino]propanoate

[1]

Executive Summary & Compound Profile

Benzyl 3-[(2-nitrophenyl)amino]propanoate is a synthetic small molecule characterized by a


1Covalent ScreeningCardiovascular Focused1
  • Primary Utility: Hit-to-lead optimization, chemical probe development.[1]

  • Structural Liabilities:

    • Benzyl Ester: High susceptibility to plasma esterases (carboxylesterases), leading to rapid hydrolysis into the free acid (3-[(2-nitrophenyl)amino]propanoic acid) and benzyl alcohol.[1]

    • Nitro Group: Potential for redox cycling in cellular assays, leading to false-positive ROS generation or quenching of fluorescent reporters.[1]

    • Secondary Amine: Potential for nucleophilic attack or metabolic N-oxidation.[1]

Verification Objective: To rigorously confirm that observed biological effects are due to the intact parent molecule acting on a specific target, rather than non-specific toxicity, metabolic byproducts, or assay interference.[1]

Chemical Integrity & Stability Verification

Before any biological assay, the compound's stability in the assay matrix must be quantified.[1] Benzyl esters are notoriously unstable in serum-containing media.[1]

Protocol A: Plasma/Media Stability Assay

Rationale: Determine the half-life (

1

1

Methodology:

  • Preparation: Spike compound (1

    
    M) into mouse plasma or cell culture media (DMEM + 10% FBS).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, 60, and 120 min. Quench with ice-cold acetonitrile (containing internal standard, e.g., Warfarin).[1]

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Control: Use Procaine (rapidly hydrolyzed) and Warfarin (stable) as controls.[1]

Data Interpretation (Representative):

ParameterBenzyl 3-[(2-nitrophenyl)amino]propanoateReference (Procaine)Reference (Warfarin)

(Plasma)
< 20 min (High Risk)~1 min> 24 h

(PBS)
> 24 h> 24 h> 24 h
Major Metabolite 3-[(2-nitrophenyl)amino]propanoic acidPABANone

Critical Insight: If the biological effect disappears in serum-free media (where esterases are absent), the active species is likely the hydrolysis product, not the benzyl ester.[1]

Biological Activity Verification
Protocol B: Redox Cycling & Assay Interference Check

Rationale: The 2-nitrophenyl group can undergo enzymatic reduction (nitroreductases) or redox cycling, generating superoxide anions that interfere with redox-sensitive assays (e.g., Resazurin, MTT).[1]

Methodology:

  • Cell-Free ROS Assay: Incubate compound (1-100

    
    M) with DTT (5 mM) or GSH in buffer.[1]
    
  • Detection: Add H

    
    O
    
    
    -sensitive probe (e.g., Amplex Red + HRP).[1]
  • Readout: Measure fluorescence over 60 min.

  • Cellular Counter-Screen: Compare cytotoxicity results from MTT (redox-dependent) vs. CellTiter-Glo (ATP-dependent).

Decision Matrix:

  • High Interference: Signal in Cell-Free ROS assay OR

    
    -fold shift in IC
    
    
    between MTT and ATP assays.[1]
  • True Activity: Consistent IC

    
     across orthogonal assays.
    
Target Engagement & Mechanism

Given the "Covalent Screening" classification, verify if the compound acts as an electrophile (unlikely for this structure unless metabolically activated) or a reversible binder.[1]

Protocol C: Cellular Thermal Shift Assay (CETSA)

Rationale: Confirm the compound binds a specific protein target in intact cells, stabilizing it against thermal denaturation.[1]

Workflow Visualization:

CETSA_Workflowcluster_0Step 1: Treatmentcluster_1Step 2: Thermal Challengecluster_2Step 3: DetectionTreatmentTreat Live Cells(Compound vs DMSO)HeatHeat Gradient(40°C - 70°C)Treatment->HeatLysisCell Lysis(Freeze-Thaw)Heat->LysisSeparationRemove Aggregates(Centrifugation)Lysis->SeparationWesternWestern Blot(Target Protein)Separation->Western

Figure 1: Cellular Thermal Shift Assay (CETSA) workflow for validating target engagement in a physiological context.[1]

Comparative Analysis: Alternatives & Standards

When validating this compound, compare its profile against Pan-Assay Interference Compounds (PAINS) and established inhibitors.[1]

FeatureBenzyl 3-[(2-nitrophenyl)amino]propanoate Curcumin (PAINS Control) Specific Inhibitor (e.g., Wortmannin)
Mechanism Putative Reversible/Pro-drugNon-specific covalent/RedoxSpecific Covalent/Competitive
Solubility (PBS) Low (< 10

M)
Low (< 1

M)
Moderate
Redox Activity High Risk (Nitro group) HighLow
Plasma Stability Unstable (Esterase sensitive) UnstableStable/Moderate
Selectivity Unknown (Requires profiling)PromiscuousHigh
Pathway & Mechanism Hypothesis

If the compound exhibits specific activity, it likely modulates pathways sensitive to beta-amino acid analogs (e.g., enzyme inhibition) or acts via its metabolites .[1]

Metabolic Activation Pathway:

Metabolic_Pathwaycluster_enzymesEnzymatic TransformationParentBenzyl 3-[(2-nitrophenyl)amino]propanoate(Lipophilic Prodrug)EsteraseCarboxylesterases(Plasma/Liver)Parent->EsteraseHydrolysisReductaseNitroreductases(Hypoxia/Microbiome)Parent->ReductaseReductionAcid3-[(2-nitrophenyl)amino]propanoic acid(Active Metabolite?)Esterase->AcidAmineBenzyl 3-[(2-aminophenyl)amino]propanoate(Reduced Analog)Reductase->AmineTargetBiological Effect(Enzyme Inhibition / Cytotoxicity)Acid->TargetPotentialMechanismAmine->TargetPotentialMechanism

Figure 2: Potential metabolic fate of the compound. Verification must distinguish between the parent molecule and its hydrolysis (acid) or reduction (amine) products.[1]

References
  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry. Link[1]

  • Di, L., et al. (2005).[1] Plasma Hydrolysis of Ester Prodrugs in Drug Discovery and Development.[1] International Journal of Pharmaceutics. Link[1]

  • Jafari, R., et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells.[1] Nature Protocols. Link[1]

  • Life Chemicals. (2023). Screening Libraries & Compound Collections (F1911-3617).[1] Life Chemicals Official Catalog. Link

A Researcher's Guide to the Statistical Validation of Analytical Data from Benzyl 3-[(2-nitrophenyl)amino]propanoate Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the journey of a novel compound from synthesis to a potential therapeutic agent is paved with rigorous data. The integrity of this data is paramount, underpinning every subsequent decision in the drug development pipeline. This guide provides an in-depth, experience-driven approach to the statistical validation of analytical data, using the illustrative case of a promising, albeit novel, compound: Benzyl 3-[(2-nitrophenyl)amino]propanoate.

This document is not a rigid protocol but a dynamic framework for researchers, scientists, and drug development professionals. It is designed to elucidate the "why" behind the "how" of experimental choices, ensuring that every analytical method is a self-validating system. Our focus will be on establishing the trustworthiness of data through robust statistical measures, grounded in internationally recognized standards such as the ICH Q2(R2) guidelines.[1][2][3]

The Critical Role of Method Validation

Before we can have confidence in any data generated for Benzyl 3-[(2-nitrophenyl)amino]propanoate, we must first have unwavering confidence in the methods used to generate that data. Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3][4] It is the foundation upon which the reliability and reproducibility of our results are built.[5][6]

This guide will compare and contrast the validation of a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of Benzyl 3-[(2-nitrophenyl)amino]propanoate against a potential alternative, "Compound X," a structurally similar analogue.

Core Validation Parameters: A Comparative Overview

The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures.[1][2][3] We will explore the key parameters with a comparative lens, illustrating with hypothetical data for our two compounds.

Data Presentation: HPLC Method Validation for Benzyl 3-[(2-nitrophenyl)amino]propanoate vs. Compound X
Validation ParameterBenzyl 3-[(2-nitrophenyl)amino]propanoateCompound XAcceptance Criteria
Specificity No interference from placebo or degradation productsMinor interference from a known impurityThe method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) 0.99950.9982≥ 0.999
Range (µg/mL) 1 - 1005 - 80To be defined by the limits of linearity, accuracy, and precision.
Accuracy (% Recovery) 99.5% ± 1.2%98.9% ± 2.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.8%1.5%≤ 2.0%
- Intermediate Precision1.2%2.1%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.10.5To be determined and reported.
Limit of Quantitation (LOQ) (µg/mL) 0.31.5To be determined and reported.
Robustness Unaffected by minor changes in pH and mobile phase compositionSensitive to changes in mobile phase compositionThe method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Delving Deeper: The "Why" Behind the Validation Parameters

Specificity: Ensuring We Measure What Matters

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[6] For Benzyl 3-[(2-nitrophenyl)amino]propanoate, this means demonstrating that our HPLC method can distinguish it from starting materials, synthetic by-products, and potential degradants.

Causality in Experimental Choice: We challenge the method by injecting a placebo (all formulation components except the active pharmaceutical ingredient) and known impurities. The absence of interfering peaks at the retention time of Benzyl 3-[(2-nitrophenyl)amino]propanoate confirms specificity. For Compound X, the minor interference observed would necessitate further method development to resolve the impurity peak, highlighting the iterative nature of validation.

Linearity and Range: The Proportionality of Response

Linearity refers to the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[4] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

Causality in Experimental Choice: A minimum of five concentrations are prepared to establish linearity.[4] The resulting data is subjected to linear regression analysis. A high coefficient of determination (r²) for Benzyl 3-[(2-nitrophenyl)amino]propanoate (0.9995) indicates a strong linear relationship. The slightly lower r² for Compound X, while still acceptable, might suggest a narrower optimal working range.

Accuracy: Closeness to the True Value

Accuracy is the closeness of test results obtained by the method to the true value.[1] It is often expressed as the percent recovery of a known amount of analyte.

Causality in Experimental Choice: We perform recovery studies by spiking a placebo with known concentrations of Benzyl 3-[(2-nitrophenyl)amino]propanoate. The high percentage of recovery with a low standard deviation demonstrates the accuracy of our method. The wider deviation for Compound X suggests a greater systematic error in its quantification.

Precision: The Degree of Scatter

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). We assess precision at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Causality in Experimental Choice: For Benzyl 3-[(2-nitrophenyl)amino]propanoate, the low RSD values for both repeatability and intermediate precision indicate a highly precise method. The higher RSD for Compound X suggests that the method is less reproducible, which could be a significant drawback in a quality control setting.

Experimental Protocols: A Step-by-Step Guide

HPLC Method for Quantification of Benzyl 3-[(2-nitrophenyl)amino]propanoate
  • Instrumentation:

    • HPLC system with a UV detector

    • Data acquisition and processing software

    • Analytical balance

    • Volumetric flasks and pipettes

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Benzyl 3-[(2-nitrophenyl)amino]propanoate reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Prepare a sample solution of the test article to a target concentration within the linear range.

Visualizing the Workflow and Logic

A clear understanding of the experimental and data analysis workflow is crucial for reproducibility and troubleshooting.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Statistical Validation Reference_Standard Reference Standard Dilutions Serial Dilutions Reference_Standard->Dilutions Test_Article Test Article HPLC HPLC System Test_Article->HPLC Dilutions->HPLC Spiked_Samples Spiked Placebo Spiked_Samples->HPLC Raw_Data Raw Chromatographic Data HPLC->Raw_Data Peak_Integration Peak Integration Raw_Data->Peak_Integration Statistical_Analysis Statistical Analysis (Linearity, Accuracy, Precision) Peak_Integration->Statistical_Analysis Validation_Report Validation Report Statistical_Analysis->Validation_Report

Caption: Experimental workflow for HPLC method validation.

The Power of Statistical Tools in Method Validation

The interpretation of validation data relies on fundamental statistical tools to summarize and evaluate the results.[5][7][8]

  • Mean and Standard Deviation: These provide a measure of the central tendency and dispersion of the data, respectively.[5][7]

  • Relative Standard Deviation (RSD): This normalizes the standard deviation to the mean, allowing for comparison of precision across different concentrations.[5]

  • Linear Regression: This is used to assess the linearity of the method by fitting a line to the concentration versus response data. The coefficient of determination (r²) is a key indicator of the goodness of fit.[5][8]

  • Hypothesis Testing (t-test, F-test): These tests can be used to compare the results between different conditions, such as different analysts or instruments, to assess intermediate precision and robustness.[7][9]

statistical_analysis_pathway cluster_descriptive Descriptive Statistics cluster_inferential Inferential Statistics cluster_assessment Performance Assessment Validation_Data Validation Data (Peak Areas, Concentrations) Mean_SD Mean, Standard Deviation, RSD Validation_Data->Mean_SD Regression Linear Regression (r²) Validation_Data->Regression Hypothesis_Tests Hypothesis Tests (t-test, F-test) Validation_Data->Hypothesis_Tests Accuracy Accuracy Assessment Mean_SD->Accuracy Precision Precision Assessment Mean_SD->Precision Linearity Linearity Assessment Regression->Linearity Robustness Robustness Assessment Hypothesis_Tests->Robustness

Caption: Logical flow of statistical analysis in method validation.

Conclusion: A Commitment to Data Integrity

The statistical validation of analytical methods is not merely a regulatory hurdle; it is a scientific imperative. For a novel compound like Benzyl 3-[(2-nitrophenyl)amino]propanoate, establishing a robust and reliable analytical method is the first step in building a comprehensive data package that can withstand scientific and regulatory scrutiny.

By understanding the principles behind each validation parameter and applying the appropriate statistical tools, researchers can ensure the integrity of their data and make informed decisions in the complex process of drug discovery and development. The comparative approach presented here underscores the importance of not just meeting acceptance criteria, but of striving for the most accurate, precise, and robust methods possible.

References

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • Statistical Tools in Analytical Method Validation - Medikamenter Quality Services. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Method validation and verification | Analytical Chemistry... - Fiveable. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Benzyl 3-[(2-nitrophenyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling Benzyl 3-[(2-nitrophenyl)amino]propanoate

A Guide to Personal Protective Equipment and Safe Operational Practices

As the landscape of drug discovery and chemical synthesis evolves, so does the imperative for rigorous safety protocols. The introduction of novel chemical entities into the laboratory workflow requires a proactive, rather than reactive, approach to safety. This guide provides essential safety and logistical information for the handling of Benzyl 3-[(2-nitrophenyl)amino]propanoate, a compound for which specific safety data is not yet widely available. In the absence of a dedicated Safety Data Sheet (SDS), this document establishes a conservative safety framework by analyzing the potential hazards associated with its core structural motifs: the aromatic nitro group and the benzyl ester.

Our core philosophy is that a well-informed researcher is a safe researcher. By understanding the why behind each procedural step, from the selection of a specific glove type to the mandated use of engineering controls, you are empowered to cultivate a culture of safety that extends beyond this specific compound. This guide is structured to provide immediate, actionable intelligence for your operational planning, ensuring both personal safety and the integrity of your research.

The Hazard-Informed PPE Strategy

The selection of Personal Protective Equipment (PPE) is not a passive checklist but an active risk mitigation strategy. For Benzyl 3-[(2-nitrophenyl)amino]propanoate, our recommendations are based on the known hazards of aromatic nitro compounds, which can be toxic and readily absorbed through the skin.[1][2] A comprehensive hazard assessment dictates the minimum level of protection required.[3]

Table 1: Recommended PPE for Handling Benzyl 3-[(2-nitrophenyl)amino]propanoate
Protection Type Specification Rationale and Field Insights
Eye & Face Chemical safety goggles with side shields (ANSI Z87.1 certified). A face shield should be worn over goggles during splash-hazard procedures.[4]Protects against accidental splashes of the compound or solvents. The nitrophenyl group can cause severe eye irritation.[2] A face shield provides a secondary barrier during bulk transfers or when heating solutions.
Hand Disposable Nitrile Gloves (minimum thickness of 4 mil). Double-gloving is recommended.Nitrile provides good resistance to a broad range of chemicals.[4] Inspect gloves for any defects before use.[4] Given the potential for dermal absorption of nitro-aromatic compounds, double-gloving minimizes risk during incidental contact. Immediately remove and replace gloves if contamination is suspected.[3]
Body Flame-resistant laboratory coat. A chemically resistant apron should be worn when handling significant quantities (>50g) or during procedures with a high splash potential.A lab coat protects the skin and personal clothing from contamination.[5] Lab coats should be laundered separately from personal clothing to prevent cross-contamination.[5]
Respiratory All handling of the solid compound must be conducted within a certified chemical fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with P3 particulate filters is mandatory.[1]Aromatic nitro compounds can be harmful if inhaled.[1] The primary engineering control is a fume hood to capture any airborne particulates. A respirator is a secondary line of defense when primary controls are insufficient.
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a structured operational plan is critical for minimizing exposure and preventing accidents. The following protocol is designed as a self-validating system, with built-in checks to ensure safety at every stage.

Preparation and Engineering Controls
  • Designated Area: Designate a specific area within the laboratory for handling Benzyl 3-[(2-nitrophenyl)amino]propanoate. Cover the work surface with absorbent, disposable bench paper.[5]

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly (check airflow monitor) before introducing the chemical.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing containers, solvents, and waste containers, before opening the primary chemical container.[4]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are unobstructed and have been recently tested.[5]

Handling the Solid Compound (Weighing and Transfer)
  • Equilibration: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[4]

  • Transfer within Fume Hood: Conduct all weighing and transfer operations inside the fume hood to contain any dust.[5]

  • Minimize Dust Generation: Use a micro-spatula to carefully transfer the powdered compound. Avoid creating dust clouds. If dust is generated, allow it to settle within the fume hood before proceeding.[5]

  • Dissolving: When dissolving the solid, add the solvent to the container slowly to prevent splashing.[5] If heating is required, use a controlled heating mantle and ensure proper ventilation.

Post-Handling Procedures
  • Decontamination: Thoroughly clean any equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or acetone). Collect the cleaning solvent as hazardous waste.[5]

  • Glove Removal: Remove the outer pair of gloves (if double-gloving) before touching any personal items or leaving the designated work area. Remove all PPE before exiting the laboratory.

  • Hand Washing: Wash hands and other exposed areas with mild soap and water after completing work and removing gloves.[6]

PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling Benzyl 3-[(2-nitrophenyl)amino]propanoate.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE (in order) cluster_work Work Phase cluster_doffing Doffing PPE (in order) Prep 1. Conduct Hazard Assessment (Review this guide) Area 2. Prepare Designated Work Area (Fume Hood, Bench Paper) Prep->Area Emergency 3. Verify Emergency Equipment (Eyewash, Shower) Area->Emergency Body 4. Lab Coat & Closed-Toe Shoes Emergency->Body Begin PPE Donning Gloves1 5. Inner Nitrile Gloves Body->Gloves1 Resp 6. Respirator (if needed) Gloves1->Resp Eye 7. Safety Goggles Resp->Eye Gloves2 8. Outer Nitrile Gloves Eye->Gloves2 Face 9. Face Shield (splash risk) Gloves2->Face Work 10. Handle Chemical (Follow Operational Plan) Face->Work Proceed to Work Doff_Gloves2 11. Outer Gloves Work->Doff_Gloves2 Work Complete Doff_Face 12. Face Shield Doff_Gloves2->Doff_Face Doff_Coat 13. Lab Coat Doff_Face->Doff_Coat Doff_Goggles 14. Goggles Doff_Coat->Doff_Goggles Doff_Gloves1 15. Inner Gloves Doff_Goggles->Doff_Gloves1 Doff_Resp 16. Respirator Doff_Gloves1->Doff_Resp Handwash 17. Wash Hands Thoroughly Doff_Resp->Handwash Final Step

Caption: PPE Selection and Donning/Doffing Workflow

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is a critical final step to prevent environmental contamination and ensure the safety of all laboratory and support personnel.[7]

  • Waste Segregation: All waste contaminated with Benzyl 3-[(2-nitrophenyl)amino]propanoate must be treated as hazardous waste.[5]

  • Solid Waste: All contaminated solid materials (e.g., used gloves, bench paper, weighing paper, contaminated vials) should be collected in a designated, clearly labeled hazardous waste container.[5] This container should be kept closed when not in use.

  • Liquid Waste: Unused solutions and contaminated solvents (from cleaning) must be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[5]

  • Disposal Compliance: Arrange for collection by a specialized disposal company. All waste disposal must be in accordance with local, state, and federal regulations.[2][8]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability in your research outcomes. The principles of proactive safety, informed by the chemical nature of the compounds you work with, are the hallmark of scientific excellence and responsible innovation.

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • Personal protective equipment for handling 3-Nitro-1-(4-octylphenyl)propan-1-one. Benchchem.
  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH.
  • SAFETY DATA SHEET. Apollo Scientific.
  • SAFETY DATA SHEET. TCI Chemicals.
  • BENZYL-(2S)-2-AMINO-3-[3- (METHYLSULFONYL)]PHENYL]PROPANOATE HCL (SYNTHON C) MSDS. Loba Chemie.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • SAFETY DATA SHEET. Covestro Solution Center.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.